Guineensine

Catalog No.
S529585
CAS No.
55038-30-7
M.F
C24H33NO3
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guineensine

CAS Number

55038-30-7

Product Name

Guineensine

IUPAC Name

(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+

InChI Key

FPMPOFBEYSSYDQ-AUVZEZIHSA-N

SMILES

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2

solubility

Soluble in DMSO

Synonyms

Guineesine; Pipyahyine;

Canonical SMILES

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2

The exact mass of the compound Guineensine is 383.246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Activities and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Guineesine exhibits a range of biological activities by interacting with several key molecular targets. Its potential is linked to its specific structure, particularly the terminal benzodioxolyl and isobutyamide groups and the length of its unsaturated carbon chain [1].

Primary Mechanism: Endocannabinoid System Uptake Inhibitor

The most well-studied action of Guineesine is its potent inhibition of cellular endocannabinoid uptake [2].

  • Targets: It inhibits the cellular reuptake of two primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) [3] [2].
  • Potency: The half-maximal effective concentration (EC₅₀) for this inhibition is very potent, measured at 290 nM in a mouse model [3] [2].
  • Effect: By blocking reuptake, Guineesine increases the levels and activity of these endogenous cannabinoids in the synaptic cleft, leading to prolonged activation of cannabinoid receptors (CB1 and CB2) [3] [2]. This results in measurable cannabimimetic effects in mice, including hypo-locomotion, analgesia, hypothermia, and catalepsy. These effects were reversed by the CB1 receptor inverse agonist rimonabant, confirming the role of the cannabinoid system [2].
  • Specificity: A key finding is that Guineesine does not inhibit the hydrolytic enzyme fatty acid amide hydrolase (FAAH), which breaks down AEA. This makes it a more specific tool for studying transport mechanisms compared to compounds that affect multiple targets [2].
Additional Biological Targets

Research indicates Guineesine has other biological activities, though they may be less potent than its effect on endocannabinoid uptake [1] [4]. The following diagram illustrates its multi-target mechanism of action.

guineensine_mechanism cluster_primary Primary & Potent Mechanism cluster_other Other Reported Activities G Guineesine EC_Uptake Inhibits Endocannabinoid Uptake (EC₅₀ = 290 nM) G->EC_Uptake MAOI Monoamine Oxidase Inhibitor (MAOI, IC₅₀ = 139.2 µM) G->MAOI ACAT Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor G->ACAT DAT Dopamine Transporter (DAT) Interaction G->DAT 5HT2A 5-HT2A Receptor Interaction G->5HT2A Sigma Sigma Receptor Interaction G->Sigma Antiinflammatory Anti-inflammatory G->Antiinflammatory Antiviral Antiviral G->Antiviral AEA ↑ Anandamide (AEA) EC_Uptake->AEA 2-AG ↑ 2-Arachidonoylglycerol (2-AG) EC_Uptake->2-AG CB1 Activation of CB1 Receptor AEA->CB1 2-AG->CB1 Effects Cannabimimetic Effects: Analgesia, Hypothermia, Hypo-locomotion, Catalepsy CB1->Effects

Quantitative Biological Data

The table below summarizes the key quantitative data for Guineesine's biological activities for easy comparison.

Biological Activity Experimental Model Potency (IC₅₀ / EC₅₀) Key Findings / Effects Citation
Endocannabinoid Uptake Inhibition Mouse model (in vitro) EC₅₀ = 290 nM Inhibited AEA & 2-AG uptake; induced cannabimimetic effects (analgesia, hypothermia, hypo-locomotion). [3] [2]
Monoamine Oxidase Inhibition (MAOI) In vitro IC₅₀ = 139.2 µM Inhibited MAO enzyme activity. Much less potent than its endocannabinoid activity. [3]
ACAT Inhibition Not Specified Not specified in search results Described as an inhibitor of Acyl-CoA:cholesterol acyltransferase. [5]
Larvicidal/Insecticidal Not Specified Not specified in search results Activity against mosquitoes like Culex pipiens pallens and Aedes aegypti. [1]

Key Experimental Protocols

For researchers looking to work with Guineesine, here are methodologies for key experiments cited in the literature.

Protocol for Endocannabinoid Uptake Inhibition Assay

This protocol is central to characterizing Guineesine's primary mechanism of action [2].

  • 1. Cell Culture: Use human monocyte-like U937 cells. Maintain cells in standard culture medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
  • 2. Assay Preparation: Harvest cells and resuspend in a serum-free assay buffer.
  • 3. Inhibitor Incubation: Pre-incubate the cell suspension with Guineesine (or a reference inhibitor like UCM707) for a set time (e.g., 15-30 minutes).
  • 4. Tracer Uptake: Initiate uptake by adding radiolabeled [³H]-Anandamide (AEA) to the cell mixture.
  • 5. Termination and Measurement: After a short incubation (e.g., 5-15 minutes), stop the reaction by rapid cooling and vacuum filtration through glass-fiber filters to separate cells from unincorporated [³H]-AEA.
  • 6. Data Analysis: Measure the cell-associated radioactivity using a scintillation counter. Calculate the percentage of uptake inhibition relative to vehicle-treated controls to determine compound potency (EC₅₀).
Protocol for In Vivo Cannabimimetic Behavioral Tests

These tests in mice demonstrate the functional consequence of endocannabinoid uptake inhibition [2].

  • Animals: Use male BALB/c mice, group-housed under standard conditions.
  • Compound Administration: Dissolve Guineesine in a suitable vehicle (e.g., a mixture of ethanol, Tween-80, and saline) and administer via intraperitoneal (i.p.) injection.
  • Core Behavioral Tests:
    • Analgesia (Tail-flick test): Measure the latency for a mouse to flick its tail away from a radiant heat source. Increased latency indicates analgesia.
    • Hypothermia: Measure core body temperature using a rectal thermometer before and after compound administration.
    • Catalepsy (Ring test): Place the mouse on a ring stand and measure the time it remains immobile in an unusual posture. Increased immobility time indicates cataleptic effect.
    • Locomotor Activity (Open field test): Place the mouse in a novel arena and track the total distance moved using an automated system.
  • Antagonism Test: To confirm the role of the CB1 receptor, pre-treat a group of mice with the CB1 inverse agonist rimonabant before administering Guineesine.

Research Applications and Potential

Guineesine's unique biological profile makes it a valuable compound for several research applications [1] [4]:

  • A Pharmacological Tool: Its high potency and selectivity as an endocannabinoid uptake inhibitor (without inhibiting FAAH) make it a superior chemical probe for studying the mechanisms of endocannabinoid transport, which is still not fully understood [2].
  • Drug Discovery Lead: Its promising activities make it a starting point for developing new therapeutic agents for conditions involving the endocannabinoid system, such as pain, inflammation, and psychiatric disorders [1] [2] [4].
  • Metabolomics and Phytochemical Research: As a naturally occurring alkamide, it is used in compound screening libraries and metabolomic studies to understand the bioactivity of plant extracts [4].

References

Technical Guide: Anandamide Reuptake Inhibition by Guineesine - Mechanisms, Protocols, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Guineesine and Anandamide Reuptake Inhibition

Guineesine is a naturally occurring bioactive compound first isolated from Piper guineense (West African black pepper) and subsequently identified in other Piper species including Piper longum (long pepper) and Piper nigrum (black pepper) [1]. This lipophilic molecule belongs to the class of alkylamides and is characterized by a conjugated triene system within its long aliphatic chain, terminating in a methyl-isobutyl amide group and a benzodioxol ring [1]. The compound has gained significant research interest due to its potent activity as an endocannabinoid reuptake inhibitor, primarily targeting the cellular uptake mechanisms of the endogenous cannabinoid anandamide (AEA).

The endocannabinoid system represents a crucial neuromodulatory and immunomodulatory network in mammals, with two primary receptors (CB1 and CB2) and several endogenous ligands, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG) [2] [3]. Unlike classical neurotransmitters, endocannabinoids are lipophilic signaling molecules synthesized on-demand in response to physiological stimuli. Their signaling is terminated through a two-step process: cellular reuptake followed by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH) for anandamide [2] [3]. The mechanism of endocannabinoid cellular reuptake remains controversial, with competing hypotheses proposing either a specific membrane transporter protein or passive diffusion driven by intracellular metabolism [4] [5].

Table: Fundamental Properties of Guineesine

Property Specification
IUPAC Name (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide
Molecular Formula C~24~H~33~NO~3~
Molecular Weight 383.532 g·mol⁻¹
Natural Sources Piper guineense, Piper longum, Piper nigrum
Primary Mechanism Inhibition of endocannabinoid cellular reuptake

Molecular Mechanisms and Pharmacological Profile

Mechanism of Anandamide Reuptake Inhibition

Guineesine functions as a potent inhibitor of endocannabinoid cellular reuptake, effectively elevating extracellular levels of anandamide and 2-AG by preventing their cellular internalization [1]. Research indicates that guineesine exhibits an EC₅₀ of 290 nM in inhibiting the cellular reuptake of both anandamide and 2-arachidonoylglycerol (2-AG) in experimental models [1]. This mechanism differs fundamentally from direct cannabinoid receptor agonists or enzyme inhibitors, as guineesine acts indirectly by potentiating endogenous signaling. The compound demonstrates significantly higher potency than early synthetic uptake inhibitors such as AM404 and VDM-11, though it is less potent than the recently developed synthetic inhibitor WOBE437 [6].

The precise molecular target through which guineesine inhibits endocannabinoid reuptake remains incompletely characterized, reflecting the ongoing debate surrounding the endocannabinoid transport mechanism itself. Current evidence suggests that guineesine may interact with facilitated transport proteins rather than acting through non-specific membrane disruption [5]. Potential molecular targets include fatty acid binding proteins (FABPs) and heat shock proteins (Hsp70s), which have been identified as intracellular carriers that shuttle endocannabinoids to their metabolic enzymes [5] [3]. Unlike some earlier uptake inhibitors that also inhibit FAAH, guineesine appears to be selective for the reuptake mechanism without significant inhibition of the major endocannabinoid degradative enzymes at relevant concentrations [1].

Receptor Interaction Profile

A critical aspect of guineesine's pharmacological profile is its lack of direct interaction with canonical cannabinoid receptors. The compound exhibits low binding affinity for both CB₁ (Kᵢ > 1.3 μM) and CB₂ (Kᵢ > 1.3 μM) receptors [2]. This distinguishes it from direct receptor agonists like THC and explains its different physiological effects. However, despite not binding directly to cannabinoid receptors, guineesine produces cannabimimetic behavioral effects in animal models, including analgesia, hypolocomotion, and hypothermia, which are mediated through the enhanced endocannabinoid signaling resulting from reuptake inhibition [1].

Additionally, guineesine has been identified as a monoamine oxidase inhibitor (MAOI) in vitro, with an IC₅₀ of 139.2 μM [1]. This activity occurs at considerably higher concentrations than those required for endocannabinoid reuptake inhibition, suggesting it may represent a secondary rather than primary mechanism. The functional integration of guineesine's multiple activities remains to be fully elucidated, particularly whether the MAO inhibition contributes to its behavioral effects at higher concentrations.

Table: Comparison of Guineesine with Other Endocannabinoid Reuptake Inhibitors

Compound Source AEA Uptake Inhibition (EC₅₀/IC₅₀) FAAH Inhibition CB₁ Binding Affinity Additional Targets
Guineesine Natural (Piper spp.) 290 nM [1] Not significant [1] Low (Kᵢ >1.3 μM) [2] MAO (IC₅₀ = 139.2 μM) [1]
O-2093 Synthetic 16.8 μM [2] IC₅₀ >25 μM [2] Low (Kᵢ >1.3 μM) [2] TRPV1 (low efficacy) [2]
O-3246 Synthetic 1.4 μM [2] IC₅₀ >25 μM [2] Low (Kᵢ >1.3 μM) [2] TRPV1 (low efficacy) [2]
AM404 Synthetic/Metabolite ~1-10 μM range [7] Weak at higher concentrations [7] Weak agonist [7] TRPV1 agonist [7]
VDM11 Synthetic ~1-10 μM range [8] Weak at higher concentrations [8] Not significant [8] TRPV1 (not significant) [8]
WOBE437 Synthetic Low nanomolar [6] Selective for reuptake [6] Not significant [6] 2-AG uptake inhibition [6]

Experimental Assessment and Protocols

In Vitro Assessment of Anandamide Uptake Inhibition

The cellular reuptake assay represents the primary method for evaluating guineesine's activity in vitro. The standard protocol utilizes RBL-2H3 cells (rat basophilic leukemia cells), which possess a well-characterized anandamide transport system [2]. The experimental workflow begins with growing RBL-2H3 cells to 80-90% confluence in appropriate culture medium. Cells are then washed and pre-incubated with the test compound (guineesine) at varying concentrations for a short period (typically 15-30 minutes) [2].

The assay proper involves adding radiolabeled [¹⁴C]anandamide (typically at 2.4 μM concentration containing approximately 10,000 cpm) to the cells and incubating for exactly 5 minutes at 37°C [2]. Following incubation, the medium is removed, and cells are rapidly washed with ice-cold buffer to terminate uptake. Cellular uptake of [¹⁴C]anandamide is quantified using scintillation counting after extraction with chloroform:methanol (2:1 v/v) [2]. Non-specific binding is determined in parallel assays using a large excess of unlabeled anandamide (100 μM), which is typically subtracted from total binding to calculate specific uptake [2]. Data analysis involves plotting inhibitor concentration against percentage inhibition of uptake, with IC₅₀ values calculated using nonlinear regression software such as GraphPad Prism.

Several critical methodological considerations must be addressed for reliable results. The time-dependent nature of anandamide uptake necessitates precise timing, as uptake is linear only for a short period (5-10 minutes). Temperature control is crucial, as uptake is markedly reduced at lower temperatures. Additionally, the potential for test compound degradation during the assay must be considered, particularly for unstable compounds. Proper controls should include reference inhibitors with known activity (e.g., O-2093 or O-3246) to validate each experiment [2].

The following diagram illustrates the experimental workflow for assessing anandamide uptake inhibition:

G A Culture RBL-2H3 cells B Pre-incubate with Guineesine A->B C Add [¹⁴C]Anandamide B->C D Incubate 5 min at 37°C C->D E Terminate uptake (ice-cold buffer) D->E F Extract lipids (CHCl₃:MeOH 2:1) E->F G Scintillation counting F->G H Data analysis (IC₅₀ calculation) G->H

Experimental workflow for assessing anandamide uptake inhibition in cellular models.

In Vivo Behavioral Assessment

The cannabimimetic behavioral effects of guineesine are typically evaluated using the mouse "tetrad" test, which assesses four characteristic responses to cannabinoid receptor activation: analgesia, catalepsy, hypothermia, and hypolocomotion [1]. The standard protocol involves administering guineesine to BALB/c mice (usually intraperitoneally) across a dose range, with measurements taken at predetermined time points post-administration [1].

Analgesia is assessed using the hot plate test, measuring latency to paw lick or jump at a plate temperature of 52-55°C. Catalepsy is evaluated using the ring test, measuring the time mice remain immobile when placed on a ring stand. Body temperature is monitored via rectal thermometer. Locomotor activity is quantified in an open field apparatus using automated tracking systems [1]. To confirm the involvement of the endocannabinoid system, the CB₁ receptor antagonist/inverse agonist rimonabant is typically administered prior to guineesine to determine whether it blocks the observed effects [1].

For guineesine, research has demonstrated dose-dependent cannabimimetic effects in the tetrad assay, with significant analgesia and hypolocomotion observed at active doses [1]. Importantly, these effects were reversed by rimonabant pretreatment, confirming they are mediated through enhanced endocannabinoid signaling rather than off-target actions [1]. This pharmacological profile distinguishes guineesine from direct CB₁ receptor agonists, which typically produce all four tetrad effects, and from FAAH inhibitors, which often produce more subtle behavioral effects.

Physiological Effects and Therapeutic Potential

Pharmacological Effects and Putative Mechanisms

Guineesine administration produces a characteristic spectrum of cannabimimetic behavioral effects in rodent models. Studies in BALB/c mice have demonstrated that guineesine produces potent analgesic (pain-relieving) effects in the hot plate test, hypolocomotion (reduced spontaneous movement) in open field tests, and hypothermic (body temperature-lowering) effects [1]. Additionally, guineesine induces cataleptic immobility, measured in the ring test [1]. Crucially, all these behavioral effects are reversed by rimonabant, a CB₁ receptor antagonist/inverse agonist, confirming that they result specifically from enhanced endocannabinoid signaling rather than off-target actions [1].

The molecular signaling pathways activated by guineesine through elevated endocannabinoid levels involve multiple receptor systems. Increased anandamide primarily activates CB₁ receptors in the central nervous system and CB₂ receptors in peripheral tissues, while elevated 2-AG activates both receptor types [6]. Beyond cannabinoid receptors, elevated endocannabinoids may also activate TRPV1 channels and PPARγ nuclear receptors, creating a complex polypharmacological profile that depends on tissue-specific receptor expression and local endocannabinoid concentrations [6]. This multi-receptor engagement likely underlies the broad physiological effects observed with guineesine administration.

The following diagram illustrates the molecular mechanisms and signaling pathways through which guineesine exerts its effects:

G Guineesine Guineesine AEA_2AG Increased extracellular AEA and 2-AG Guineesine->AEA_2AG Inhibits reuptake CB1 CB₁ Receptor AEA_2AG->CB1 CB2 CB₂ Receptor AEA_2AG->CB2 TRPV1 TRPV1 Channel AEA_2AG->TRPV1 PPARγ PPARγ Receptor AEA_2AG->PPARγ Effects1 Analgesia Catalepsy Hypothermia Hypolocomotion CB1->Effects1 Effects2 Anti-inflammatory Immunomodulation CB2->Effects2 Effects3 Pain modulation Neurogenic inflammation TRPV1->Effects3 Effects4 Anti-inflammatory Gene expression PPARγ->Effects4

Proposed molecular mechanisms and signaling pathways of guineesine's effects.

Therapeutic Implications and Research Applications

The physiological effects of guineesine suggest several potential therapeutic applications, particularly for conditions involving endocannabinoid system dysfunction. Based on research with other endocannabinoid reuptake inhibitors, potential areas of interest include pain management, inflammatory disorders, and neurological conditions [7] [9] [6]. The demonstrated efficacy of other anandamide uptake inhibitors in models of neuropathic pain and multiple sclerosis-associated spasticity suggests guineesine may share these applications [2] [7].

The anti-inflammatory potential of endocannabinoid reuptake inhibition is particularly promising. Research with the inhibitor VDM11 has demonstrated significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and astrocyte activation markers (GFAP) in neuroinflammation models [9]. Similarly, WOBE437 has shown efficacy in chronic inflammation models, reducing allodynia and edema through combined CB₁, CB₂, and PPARγ receptor activation [6]. Given guineesine's more potent reuptake inhibition, it may exhibit similar or enhanced anti-inflammatory properties.

From a drug development perspective, guineesine serves as both a pharmacological tool for studying endocannabinoid transport mechanisms and a lead compound for developing optimized reuptake inhibitors [1] [5]. Its natural product origin provides advantages in terms of structural complexity and potential bioavailability, while its well-characterized cannabimimetic effects provide a foundation for further medicinal chemistry optimization. Future research directions should include detailed structure-activity relationship studies, assessment of drug-like properties, and investigation of potential therapeutic applications in specific disease models.

Research Limitations and Future Directions

Despite promising pharmacological activity, several significant research gaps limit our current understanding of guineesine's therapeutic potential and mechanisms. A primary limitation is the incomplete characterization of its molecular target(s), reflecting the ongoing uncertainty surrounding the fundamental mechanism of endocannabinoid transport [4] [5]. While guineesine clearly inhibits cellular uptake of anandamide and 2-AG, the specific proteins with which it interacts remain unidentified, complicating rational drug design efforts.

Additional limitations include incomplete ADME profiling, with limited data on guineesine's oral bioavailability, tissue distribution, metabolism, and elimination [1]. While the compound demonstrates CNS activity following peripheral administration, detailed pharmacokinetic studies are lacking. Furthermore, the potential for off-target effects requires more comprehensive investigation, particularly given guineesine's MAO inhibitory activity at higher concentrations [1]. The lack of long-term toxicology and safety data also represents a significant barrier to therapeutic development.

Future research should prioritize target identification studies using chemical proteomics approaches to identify proteins that directly interact with guineesine. Structural optimization efforts should focus on improving potency and selectivity while reducing potential off-target activities. Additionally, expanded therapeutic profiling in disease-relevant models would help validate specific clinical applications. The development of analogues with improved drug-like properties would facilitate both mechanistic studies and potential translation to therapeutic applications.

Table: Critical Research Gaps and Recommended Approaches

Research Gap Current Limitation Recommended Approach
Molecular Target Endocannabinoid transport mechanism remains controversial [4] [5] Chemical proteomics for target identification; CRISPR screening for transport mechanisms
Selectivity Profile Limited data on off-target activities beyond MAO inhibition [1] Comprehensive profiling against GPCR, ion channel, and enzyme panels
Pharmacokinetics No detailed ADME or brain penetration data available [1] LC-MS/MS methods for bioavailability, tissue distribution, and metabolism studies
Therapeutic Efficacy Limited disease model testing beyond basic behavioral assays [1] Evaluation in neuropathic pain, inflammatory, and neurological disease models
Toxicology No subchronic or chronic toxicity data available Standard regulatory toxicology studies in rodent and non-rodent species

Conclusion

Guineesine represents a potent natural product inhibitor of endocannabinoid reuptake with significant research utility and potential therapeutic implications. Its well-characterized effects in cellular and behavioral assays, combined with its well-defined CB₁ receptor-dependent mechanism, make it a valuable pharmacological tool for studying endocannabinoid transport processes [1]. The compound's ability to produce cannabimimetic effects without direct receptor activation offers potential advantages for therapeutic applications where indirect enhancement of endogenous signaling may provide efficacy with reduced side effects compared to direct receptor agonists [6].

References

Guineensine in Piper Species: Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Guineensine and Its Significance in Drug Discovery

This compound is a bioactive alkamide compound first isolated in 1974 from Piper guineense fruits collected in Nigeria. This natural product belongs to the piperamide family and represents a promising scaffold for pharmaceutical development due to its multifaceted biological activities and unique chemical structure. Despite being less abundant than its well-known analog piperine, this compound has attracted significant scientific interest in recent years for its potent endocannabinoid modulation and diverse pharmacological properties. The compound is present in several dietary and medicinal Piper species, including P. nigrum (black pepper) and P. longum (long pepper), which have been used for thousands of years in traditional medicine systems including Ayurveda, Traditional Chinese Medicine, and various African and South American healing traditions. [1]

Current research indicates that this compound's pharmacological potential is connected to its distinct molecular architecture, characterized by a terminal benzodioxolyl group, a terminal isobutylamide group, and an unsaturated carbon chain of twelve atoms connecting these terminal moieties. Unlike piperine, which features a conjugated carbon chain and piperidine terminal group, this compound possesses a more complex unsaturated carbon chain with isolated double carbon bonds, contributing to its unique biological profile. This structural configuration enables interactions with multiple biological targets, positioning this compound as a valuable lead compound for the development of novel therapeutic agents. [1]

Chemical Characterization and Structural Properties

Molecular Structure and Classification
  • Systematic Name: (2E,4E,12E)-13-(benzo[d][1,3]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide
  • Structural Components: this compound's structure consists of three distinct units: a terminal benzodioxolyl group (tail group), a terminal isobutylamide group (head group), and a fatty acid-derived linker comprising an unsaturated twelve-carbon chain with isolated double bonds. [1]
  • Stereochemistry: No cis-trans isomeric forms of this compound have been isolated from Piper species, with the natural product consistently exhibiting the all-E configuration at its double bonds. [1]
  • Structural Classification: this compound belongs to a special family of fatty acid-derived piperamides that share common structural features but differ significantly from piperine. Key structural analogs include retrofractamides A-D, brachystamides B and D, piperchabamide D, and pipgulzarine, all characterized by a styryl double bond attached to the aryl group. [1]
Natural Occurrence and Distribution

This compound is distributed across multiple Piper species with varying concentrations:

Table: Distribution of this compound in Piper Species

Plant Source Traditional Uses This compound Content
P. guineense Used in Western African traditional medicine for various ailments First identified source; quantification not specified
P. nigrum (black pepper) Spice; traditional medicine for fever, colds, gastrointestinal ailments Present in methanolic fruit extracts [2]
P. longum (long pepper) Traditional medicine for respiratory disorders, epilepsy, diabetes, rheumatoid arthritis Present in methanolic fruit extracts [2]
P. retrofractum Traditional digestive, tonic, carminative; used for asthma, bronchitis, ulcers Present in methanolic fruit extracts [2]
Other species (P. submultinerve, P. attenuatum, P. brachystachyum, P. hancei) Various traditional medicinal uses Presence confirmed but quantification not specified [1]

The quantitative analysis of this compound across different Piper spices reveals significant variations in total piperamide content, which includes this compound among other compounds. Methanolic extracts of various Piper spices showed total piperamide content ranging from 247.75 to 591.42 mg piperine equivalents per gram of extract, with different pepper varieties exhibiting considerable variation in their phytochemical profiles. [2]

Biological Activities and Pharmacological Potential

Endocannabinoid System Modulation

This compound has been identified as a potent inhibitor of endocannabinoid uptake, representing one of its most promising pharmacological activities:

  • Mechanism of Action: this compound functions as a nanomolar endocannabinoid reuptake inhibitor, specifically blocking the cellular uptake of anandamide (AEA) without affecting the hydrolytic enzymes such as fatty acid amide hydrolase (FAAH). This mechanism enhances endocannabinoid signaling by increasing the availability of AEA at cannabinoid receptors. [3]
  • Potency and Specificity: In vitro studies demonstrate that this compound inhibits [3H]-AEA uptake in human monocyte-like U937 cells with an IC50 value of 0.36 ± 0.08 μM, showing comparable or superior potency to reference inhibitors UCM707 and OMDM-2. The compound exhibits remarkable specificity toward EC uptake inhibition over other targets within the endocannabinoid system. [3]
  • In Vivo Effects: Administration of this compound (10 mg/kg, i.p.) in BALB/c mice produced significant cannabimimetic behavioral effects, including reduced locomotor activity, hypothermia, analgesia, and catalepsy. These effects were consistent with enhanced endocannabinoid signaling and were reversed by the CB1 receptor antagonist rimonabant, confirming CB1 receptor-dependent mechanisms. [3]

The endocannabinoid system modulates various physiological processes including pain perception, inflammatory responses, metabolic regulation, and neurological function, positioning this compound as a valuable research tool and potential therapeutic agent for conditions influenced by this signaling system. [3]

Additional Pharmacological Activities

Beyond its effects on the endocannabinoid system, this compound demonstrates multiple biological activities with therapeutic potential:

Table: Spectrum of Biological Activities of this compound

Biological Activity Experimental Models Key Findings Potential Applications
Antimicrobial Effects Against anaerobic strains Actinomyces israelii and Fusobacterium nucleatum Significant activity (MIC < 0.1 mg/mL) in methanolic extracts of Piper spices containing this compound [2] Dental infections, anaerobic bacterial infections
Antioxidant Capacity DPPH, ABTS, CUPRAC, FRAP assays Radical scavenging and metal reducing activities in Piper extracts [2] Oxidative stress-related disorders
Cholinesterase Inhibition Anti-acetylcholinesterase and anti-butyrylcholinesterase assays Activity documented in Piper extracts containing this compound [2] Alzheimer's disease management
Anti-hyperglycemic Effects Anti-amylase and anti-glucosidase assays Inhibition of carbohydrate-digesting enzymes [2] Type 2 diabetes management
Anti-melanogenic Properties αMSH-stimulated B16F10 murine melanoma cells Inhibition of melanin synthesis and release (32.05-60.65% of αMSH+ cells) [2] Hyperpigmentation disorders, cosmetic applications
Anti-inflammatory Activity Traditional use and preliminary studies Correlated with inhibition of prostaglandin and leukotriene biosynthesis [3] Inflammatory conditions
Larvicidal/Insecticidal Properties Scientific observations Documented activity against insect larvae [1] Vector control, agricultural applications

The multi-target pharmacological profile of this compound aligns with the traditional uses of Piper species for treating various conditions, including fever, cough, colds, headaches, rheumatism, boils, and gastrointestinal disorders. Contemporary research is now elucidating the molecular mechanisms underlying these traditional applications. [1] [2]

Experimental Protocols and Methodologies

Extraction and Isolation Techniques

The isolation of this compound from Piper species involves several extraction and purification strategies:

  • Initial Extraction: Dried, powdered fruits of Piper species are typically subjected to Soxhlet extraction with petroleum ether, followed by methanol extraction using ultrasound-assisted techniques (30-40°C for 30 minutes, repeated three times). Alternative methods include percolation or maceration with various solvent systems. [1] [2]
  • Fractionation and Purification: Crude extracts are fractionated using open-column chromatography over silica gel with gradient elution (e.g., petroleum ether-ethyl acetate mixtures). Further purification employs thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound. [1]
  • Extraction Yields: Extraction yields vary significantly between Piper species, ranging from 7.7% for white pepper (P. nigrum) to 18.3% for P. longum, as documented in methanolic extracts. These variations reflect differences in phytochemical composition across species and processing methods. [2]

The following diagram illustrates the complete workflow for extracting, isolating, and testing this compound, from plant material to biological activity assessment:

G PlantMaterial Dried Piper Fruits Extraction Extraction Methods: Soxhlet (Petroleum Ether) Ultrasound (Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation: Column Chromatography CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation: TLC, Preparative HPLC Fractions->Isolation Purethis compound Pure this compound Isolation->Purethis compound Bioactivity Biological Activity Assessment Purethis compound->Bioactivity

Workflow for this compound extraction, isolation, and bioactivity testing

Analytical Methods for Characterization

Comprehensive phytochemical characterization of this compound and related piperamides employs multiple analytical techniques:

  • Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS/MS): Enables precise identification and profiling of piperamides in complex extracts based on accurate mass measurements and fragmentation patterns. [2]
  • Liquid Chromatography with Diode Array Detection (LC-DAD): Facilitates quantitative analysis of piperamide content, with results typically expressed as mg piperine equivalents per gram of extract. [2]
  • Structural Elucidation Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H and 13C NMR) provides detailed structural information, while X-ray crystallography may be employed for definitive configuration assignment. [1]
Protocols for Biological Activity Assessment
4.3.1 Endocannabinoid Uptake Inhibition Assay
  • Cell Culture: Human monocyte-like U937 cells are maintained in appropriate culture medium and conditions. [3]
  • Uptake Measurement: Cells are incubated with [3H]-AEA (0.5-5 μM) with or without test compounds for 5-15 minutes at 37°C. [3]
  • Termination and Analysis: The reaction is terminated by rapid cooling and centrifugation. Cell-associated radioactivity is quantified using liquid scintillation counting. [3]
  • Data Analysis: IC50 values are determined from concentration-response curves using non-linear regression analysis. Specificity is assessed by evaluating effects on FAAH activity and other enzymatic targets. [3]
4.3.2 Antimicrobial Susceptibility Testing
  • Microbial Strains: Testing against reference strains including Gram-positive and Gram-negative bacteria, anaerobes, and fungi. [2]
  • Methodology: Micro-dilution method according to European Committee on Antimicrobial Susceptibility Testing guidelines, using Mueller-Hinton broth with modifications for fastidious organisms. [2]
  • Endpoint Determination: Minimum Inhibitory Concentration (MIC) defined as the lowest concentration completely inhibiting visible growth after 24-48 hours incubation. [2]

Current Research Gaps and Future Directions

Despite promising pharmacological properties, several challenges and research gaps remain in the study of this compound:

  • Limited Natural Availability: this compound occurs in relatively low abundance in Piper species compared to other alkamides like piperine, making isolation in sufficient quantities for comprehensive biological testing challenging. [1]
  • Synthetic Approaches: Development of efficient synthetic strategies is crucial for ensuring adequate supply. Current methods include total synthesis approaches that construct the carbon skeleton through sequential coupling reactions. [1]
  • Bioavailability Optimization: Like many natural products, this compound may face challenges with poor solubility and limited bioavailability, necessitating formulation strategies such as complexation with cyclic glucans or nanoencapsulation. [4]
  • Safety and Toxicity Profiling: Comprehensive toxicological assessment is needed to establish safety profiles and therapeutic windows, including dose-dependent toxicity evaluations. [5]
  • Clinical Translation: Despite promising preclinical data, no clinical trials have been conducted to evaluate this compound's efficacy and safety in humans, representing a significant barrier to therapeutic development. [1]

Future research directions should prioritize the development of efficient synthetic routes, formulation strategies to enhance bioavailability, comprehensive ADMET profiling, and mechanism-of-action studies using advanced technologies such as organ-on-a-chip systems and multi-omics approaches. Integration of these methodologies will facilitate the translation of this compound from a botanical constituent to a modern therapeutic agent. [1] [6]

Conclusion

This compound represents a promising phytochemical lead with diverse pharmacological activities, particularly its potent inhibition of endocannabinoid uptake. Its presence in dietary Piper species such as black pepper and long pepper, combined with favorable biological activities, positions this natural product as an attractive candidate for further drug development. Current evidence supports its potential applications in pain management, inflammatory disorders, metabolic conditions, and infectious diseases.

References

Structural Classification and Likely Biosynthetic Logic

Author: Smolecule Technical Support Team. Date: February 2026

Guineesine is a naturally occurring compound known to act as an inhibitor for endocannabinoid uptake. Its structure consists of a prenylated guanidine moiety. While its exact pathway is unknown, this structure is a hallmark of a specific family of bacterial natural products.

The table below summarizes the key structural features of Guineesine and the general class it belongs to, based on information from recent reviews on guanidine-containing natural products [1] [2].

Feature Description in Guineesine / Related Natural Products
Core Structure A guanidine group (a nitrogen-rich functional group) attached to a lipophilic (fat-soluble) chain [2].
Key Modification Prenylation: The attachment of isoprenyl chains (e.g., dimethylallyl) to the guanidine nitrogen atoms [1].
Structural Family Lipolanthines: A class of RiPP-derived lipopeptides that incorporate an N, N'-dimethylguanidyl fatty acid and are often further modified into complex macrocycles [2].
Bioactivity Context Compounds in this structural family frequently exhibit potent antimicrobial activities [2].

Proposed General Biosynthetic Pathway

Although the exact pathway for Guineesine is uncharacterized, biosynthesis of similar prenylated guanidine compounds follows a established logic. The diagram below outlines this general process, drawing parallels from the biosynthesis of lipolanthines and other guanidine-containing RiPPs [1] [2].

G cluster_0 RiPP Biosynthesis Logic Start Ribosomal Precursor Peptide A Core Peptide Excision Start->A Start->A B Post-Translational Modifications A->B A->B C Guanidine-containing Intermediate B->C D N-prenylation by Prenyltransferase (e.g., AgcF) C->D E Mature Prenylated Guanidine Product D->E

General biosynthetic logic for prenylated guanidine compounds like Guineesine.

  • Ribosomal Synthesis and Core Peptide Excision: The process begins with a ribosomally synthesized precursor peptide encoded by a gene within a biosynthetic gene cluster (BGC). Enzymes known as proteases then cleave this precursor to release a core peptide [2].
  • Post-Translational Modifications (PTMs): The core peptide undergoes various PTMs. A key step is the action of lanthipeptide synthetases (LanKC enzymes), which install thioether crosslinks, forming characteristic cyclic structures like labionin or avionin [2]. For Guineesine, this stage would build the central scaffold.
  • Guanidine Group Introduction and Prenylation: A critical tailoring step is the N-prenylation of a guanidine group. This reaction is catalyzed by specialized ABBA-family prenyltransferases. For example:
    • Enzymes like AgcF and AutF have been characterized to specifically attach prenyl groups to the Nω-position of an arginine-derived guanidine within a peptide substrate [1].
    • Structural studies show that residues in the enzyme's binding pocket (e.g., G65 in AutF) control whether mono- or bis-prenylation occurs [1].

Experimental Approaches for Pathway Elucidation

To definitively uncover the Guineesine pathway, the following methodologies, as demonstrated in recent studies, would be applicable [1] [3] [2]:

  • Genome Mining: Identify the putative BGC in the host organism's genome by searching for genes encoding:
    • A precursor peptide.
    • Lanthipeptide synthetase homologs (LanKC).
    • ABBA-family prenyltransferases.
    • Proteases for leader peptide cleavage.
  • Heterologous Expression: Clone the candidate BGC into a model host bacterium (e.g., Streptomyces lividans) to confirm it is sufficient for Guineesine production [2].
  • In Vitro Biochemical Characterization:
    • Express and purify the putative prenyltransferase.
    • Test its activity on synthetic peptide substrates containing a guanidine group, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor [1].
    • Analyze products using LC-MS/MS to confirm prenylation.
  • Gene Knockout and Mutagenesis: Inactivate the prenyltransferase gene in the native producer. A mutant strain would be expected to accumulate non-prenylated intermediates, which can be characterized to confirm the enzyme's function [2].

Research Recommendations

To make progress on understanding Guineesine biosynthesis, I suggest:

  • Verify the Producing Organism: Determine the exact microbial species that produces Guineesine, as this is the first step for genome sequencing and BGC identification.
  • Focus on Prenyltransferases: Given the structural evidence, the N-prenylation step is likely the most unique and defining reaction in the pathway. Prioritizing the identification and characterization of the responsible enzyme would be a high-value target.
  • Explore Analog Production: Once the key prenyltransferase is identified, its potential substrate promiscuity could be exploited. As seen with AgcF, which can use geranyl pyrophosphate, engineered enzymes might produce new Guineesine analogs with modified prenyl chains for structure-activity relationship studies [1].

References

Mechanism of Action: Guanidine Compounds as Potassium Channel Blockers

Author: Smolecule Technical Support Team. Date: February 2026

Guanidine and its analogs are known to presynaptically enhance neurotransmitter release at the neuromuscular junction. The primary mechanism, as elucidated for guanidine, involves the inhibition of voltage-gated potassium (Kv) channels [1].

  • Cellular Target: Shaker potassium channel (Kv channel) [1].
  • Binding Site: Intracellular pore of the channel; binding perturbs a hydrophobic subunit interface to stabilize a closed state [1].
  • Physiological Outcome: Inhibition of Kv channels prolongs the nerve terminal action potential. This enhances calcium influx, leading to increased acetylcholine release into the synaptic cleft [2] [1].

This mechanism underpins the therapeutic use of guanidine in Lambert-Eaton myasthenic syndrome and botulism to counteract weak muscle strength [2] [1].

Physiological Effects & Toxicological Profile of Guanidine Compounds

The table below summarizes the physiological and toxic effects of various guanidine compounds based on biochemical and clinical observations.

Compound Observed Physiological & Toxic Effects Research Context
Guanidine Induces convulsions, semi-coma; neuroexcitatory [2] [3]. Alters liver transaminase patterns; causes bone marrow suppression, renal failure [2] [1]. Animal studies (rat, rabbit, cat); clinical observations [2] [3].
Methylguanidine (MG) Anorexia, vomiting, gastric ulcers, anemia, altered glucose tolerance; pro-inflammatory effects on leukocytes; inhibits neutrophil superoxide production [2]. Animal infusion studies (dogs); in vitro studies on human blood cells [2].
Guanidinosuccinic Acid (GSA) Behavioral toxicity, electrocorticographic changes, convulsions; suspected in uremic bleeding diathesis; suppresses calcitriol synthesis [2]. Animal injection studies (mice, rats); association studies in uremia [2].
α-Guanidinoglutaric Acid Induces seizures; generates superoxide, hydroxyl radicals, and nitric oxide; induces C6 glial cell death [3]. Intracisternal injection in animals; in vitro cell studies [3].
Various Guanidino Compounds Induce seizures and convulsions by intracisternal injection; effects linked to depressed serotonergic neuron function and free radical accumulation [3]. Studies on multiple compounds in rat, rabbit, and cat models [3].

Key Experimental Protocols for Guanidine Research

The following methodologies are central to investigating the effects of guanidine compounds on ion channels.

1. Two-Electrode Voltage-Clamp Recording in Xenopus laevis Oocytes This system is used to express and study ion channels like the Shaker Kv channel.

  • Channel Expression: Shaker H4 Kv channel (with inactivation removed) is expressed in X. laevis oocytes [1].
  • Solutions: Recording solutions contain guanidine compounds (e.g., 50 mM Gdn·HCl) with NaCl or Na₂SO₄ used in control solutions. A typical solution contains RbCl, MgCl₂, CaCl₂, HEPES, and the guanidine compound at pH 7.4 [1].
  • Protocol: Oocytes are voltage-clamped and held for an hour, pulsed to a set depolarizing voltage (e.g., +10 mV) every 10 seconds while being treated with the guanidine compound. Inhibition is monitored by comparing current amplitudes before and during treatment [1].
  • Data Analysis: Conductance-voltage (G-V) relationships are obtained by measuring steady-state currents. Data is fitted with a single Boltzmann function to determine the voltage dependence of activation [1].

2. Inside-Out Patch-Clamp Recording This configuration allows for direct application of compounds to the intracellular side of the membrane.

  • Preparation: Patches are pulled from oocytes expressing Shaker channels, exposing the intracellular surface to the recording chamber [1].
  • Application: Guanidine compounds are applied intracellularly via a rapid computer-controlled perfusion system [1].
  • Solutions:
    • Bath Solution (Intracellular): 110 mM KCl, 1 mM EGTA, 0.5 mM MgCl₂, 10 mM HEPES, and either 25 mM Na₂SO₄ (control) or 25 mM (DiMeGdn)₂SO₄ at pH 7.4 [1].
    • Pipette Solution (Extracellular): 5 mM KCl, 1 mM MgCl₂, 3 mM CaCl₂, 77.5 mM Na₂SO₄, and 10 mM HEPES at pH 7.4 [1].

A Novel Biological Context: Guanidine Riboswitches

Recent research has identified that guanidine is a natural metabolite in vertebrates and that its levels are sensed by guanidine-I and -II riboswitch aptamers [4]. These structured RNA elements are found in the non-coding regions of mRNAs for genes critical to calcium homeostasis and neuromuscular function, such as CACNA1C (a voltage-gated calcium channel subunit) and CA8 (carbonic anhydrase 8) [4]. This discovery suggests a complex, endogenous regulatory network for guanidine, positioning it as a signaling molecule in its own right.

Diagram of Guanidine's Neuromuscular Signaling Pathway

The following diagram illustrates the core mechanism by which guanidine enhances neuromuscular signaling.

G A Nerve Action Potential B Voltage-Gated K+ Channel (Kv Channel) A->B E Voltage-Gated Ca²+ Channel C K+ Efflux B->C ProlongedAP Prolonged Action Potential B->ProlongedAP  Blocked D Membrane Repolarization C->D F Ca²+ Influx E->F G Synaptic Vesicle Fusion F->G H Acetylcholine Release G->H EnhancedRelease Enhanced Neurotransmitter Release (Improved Muscle Contraction) H->EnhancedRelease Guanidine Guanidine Guanidine->B Inhibits ProlongedAP->F  Enables

This diagram illustrates the presynaptic mechanism: guanidine inhibits potassium efflux by blocking Kv channels, prolonging the action potential and enhancing calcium-dependent neurotransmitter release [2] [1].

Conclusion and Research Outlook

A promising new research direction is the role of guanidine as an endogenous signaling molecule in vertebrates, regulated by riboswitches [4]. Future research on Guineesine could focus on:

  • Specificity: Does it share the same Kv channel binding site as simple guanidine?
  • Metabolism: Is it a source or modulator of endogenous guanidine levels?
  • Therapeutic Window: Can its structure be optimized to retain efficacy while minimizing the toxicities associated with the guanidine scaffold [1].

References

Comprehensive Application Notes and Protocols for the Extraction and Isolation of Guineesine from Piper Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Guineesine and Its Botanical Sources

Guineesine (also commonly spelled Guineensine) is a bioactive alkamide first isolated in 1974 from the fruits of Piper guineense Schumach. & Thonn., a plant native to West Africa [1] [2]. Its chemical structure is defined as (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide (molecular formula: C₂₄H₃₃NO₃) [2]. This compound is characterized by three distinct moieties: a terminal benzodioxolyl group ("tail"), an unsaturated fatty acid-derived linker consisting of a twelve-carbon chain with three double bonds, and a terminal isobutylamide group ("head") [1].

Although first identified in P. guineense, Guineesine is also found in other economically significant Piper species, including black pepper (Piper nigrum) and long pepper (Piper longum) [1] [2]. These plants have a long history of use in traditional medicine systems across tropical and subtropical regions for treating ailments such as headaches, respiratory diseases, and gastrointestinal disorders [1] [3].

The interest in Guineesine within drug discovery stems from its promising pharmacological profile. Research has highlighted its potential as a potent inhibitor of endocannabinoid uptake (EC₅₀ = 290 nM), leading to cannabimimetic effects such as analgesia and hypothermia in mouse models [2]. Additionally, it exhibits insecticidal, antiviral, anti-inflammatory, antiplasmodial, and cholinesterase inhibitory activities [1]. Despite this potential, Guineesine is typically a minor constituent in plant extracts, making efficient extraction and isolation protocols essential for further research and development [1].

Workflow for the Extraction and Isolation of Guineesine

The following diagram provides a high-level overview of the complete process, from plant material to purified compound.

guineensine_isolation Start Start: Dried Plant Material (Piper guineense, P. nigrum, or P. longum fruits) Step1 1. Pre-extraction Processing (Powdering) Start->Step1 Step2 2. Bulk Extraction (Soxhlet or Maceration) Step1->Step2 Step3 3. Extract Concentration (Under Reduced Pressure) Step2->Step3 Step4 4. Crude Extract (Complex Mixture) Step3->Step4 Step5 5. Primary Fractionation (Column Chromatography) Step4->Step5 Step6 6. Secondary Purification (Preparative TLC or HPLC) Step5->Step6 Step7 7. Isolation & Characterization (Pure Guineesine) Step6->Step7

Detailed Experimental Protocols

Plant Material and Pre-extraction Processing
  • Source Material: The preferred starting material is dried fruit from Piper guineense, Piper nigrum, or Piper longum [1]. Leaves can also be a source, though the alkamide profile may differ [4].
  • Preparation: Air-dry the fruits or leaves and grind them into a fine, homogeneous powder using a mechanical grinder. This step increases the surface area for efficient solvent penetration [1] [5].
Bulk Extraction Methods

The goal of this step is to obtain a crude extract rich in non-polar alkamides like Guineesine. The following table compares the two primary methods.

Table 1: Comparison of Bulk Extraction Methods for Guineesine

Method Recommended Solvents Typical Conditions Key Advantages Key Limitations
Soxhlet Extraction [1] Petroleum ether, Hexane, Dichloromethane 4-8 hours, continuous cycling High efficiency, requires less solvent, good for non-polar compounds Requires specialized equipment, prolonged heating may degrade thermolabile compounds
Maceration [4] [5] Methanol, Ethanol, Chloroform Room temperature, 24-72 hours with agitation Simple, no specialized equipment, suitable for thermolabile compounds Slower, requires larger solvent volumes, lower efficiency

Protocol for Soxhlet Extraction (Recommended) [1]:

  • Weigh a suitable quantity (e.g., 100 g) of dried plant powder.
  • Place the powder into a cellulose thimeline and load it into the Soxhlet apparatus.
  • Add a sufficient volume of petroleum ether or hexane to the distillation flask.
  • Conduct the extraction for 6-8 hours, ensuring the solvent cycles continuously.
  • After extraction, collect the solvent from the thimble and distil it off under reduced pressure using a rotary evaporator to obtain the crude, non-polar extract.
Fractionation and Purification

Guineesine must be separated from other co-extracted compounds, particularly the more abundant piperine.

Protocol for Column Chromatography (Primary Fractionation) [5]:

  • Adsorbent Packing: Pack a glass chromatography column with silica gel (60-120 mesh) using hexane as the slurry solvent.
  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, then load the dry, sample-impregnated silica onto the top of the prepared column.
  • Mobile Phase Elution: Elute the column with a step-gradient of solvents of increasing polarity.
    • Start with Hexane : Ethyl Acetate (90:10 v/v) to elute very non-polar compounds.
    • Gradually increase the polarity to Hexane : Ethyl Acetate (70:30 v/v). Guineesine-rich fractions are typically eluted in this range [1].
  • Fraction Collection & Monitoring: Collect eluent in small fractions (e.g., 50-100 mL). Monitor all fractions by Thin-Layer Chromatography (TLC).
    • TLC Conditions: Use silica gel TLC plates. Develop the plate using a Hexane:Ethyl Acetate (7:3) solvent system.
    • Visualization: Observe the plates under UV light (254 nm and 365 nm). Guineesine will appear as a dark spot under UV light.

Protocol for Preparative HPLC / TLC (Final Purification) [1]:

  • Pool the fractions from column chromatography that show a strong spot for Guineesine by TLC.
  • Concentrate these pooled fractions to dryness.
  • Further purification is typically necessary to obtain analytically pure compound. This is achieved using:
    • Preparative Thin-Layer Chromatography (PTLC): Re-dissolve the sample in a volatile solvent and streak it onto a preparative TLC plate. Develop the plate with an optimized solvent system (e.g., Hexane:Ethyl Acetate, 7:3). Scrape the band corresponding to Guineesine and elute the compound from the silica gel with a polar solvent like methanol.
    • Preparative High-Performance Liquid Chromatography (HPLC): This is the preferred method for high-purity isolation. Use a reverse-phase C18 column and a mobile phase of acetonitrile/water or methanol/water with a gradient elution. Monitor the eluent with a UV detector (Guineesine absorbs well in the UV range).
Compound Identification and Validation

After purification, the identity and purity of Guineesine must be confirmed.

  • Thin-Layer Chromatography (TLC): Compare the Rf value of the isolated compound with that of an authentic Guineesine standard, if available [5].
  • Spectroscopic Analysis:
    • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups (amide carbonyl, C=C bonds) [5].
    • Nuclear Magnetic Resonance (NMR): Perform ( ^1 \text{H} ) NMR and ( ^{13}\text{C} ) NMR spectroscopy. The spectra should match the reported data for Guineesine, showing signals for the benzodioxole protons, the olefinic protons of the three trans double bonds, and the isobutyl group [1] [5].
    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula by giving an accurate mass for the molecular ion [M+H]⁺ at m/z 383.532, corresponding to C₂₄H₃₃NO₃ [2] [5].

Critical Parameters and Troubleshooting

Table 2: Troubleshooting Guide for Common Experimental Issues

Problem Potential Cause Suggested Solution
Low yield of crude extract Inefficient extraction, incorrect solvent polarity Ensure plant material is finely powdered. Switch to Soxhlet extraction. Test a range of solvents (hexane -> dichloromethane -> methanol).
Guineesine co-elutes with piperine Similar chemical structures and polarity Optimize the chromatographic gradient. Use a very shallow polarity increase during column chromatography. Consider using silver nitrate-impregnated silica gel to separate compounds based on unsaturation.
Poor resolution in final purification Sample overload, suboptimal mobile phase For PTLC/HPLC, reduce the amount of sample loaded. Systematically test different mobile phase ratios for better separation.
Spectral data does not match literature Compound degradation, impurity Ensure samples are protected from light and air during isolation. Re-purify the compound using a different method (e.g., switch from PTLC to preparative HPLC).

Biological Activity and Research Applications

The validated pharmacological activities of Guineesine make it a compelling candidate for drug discovery programs.

  • Endocannabinoid System Modulation: Guineesine is a potent inhibitor of the cellular reuptake of the endocannabinoids anandamide and 2-arachidonoylglycerol, thereby increasing their signaling levels [2]. This activity underlies its observed cannabimimetic effects in mice, including analgesia, hypothermia, and reduced locomotion, which are reversible by the CB1 receptor antagonist rimonabant [2].
  • Enzyme Inhibition: It exhibits monoamine oxidase (MAO) inhibitory activity (IC₅₀ = 139.2 μM) in vitro, suggesting potential relevance in neurological disorders [2]. It also shows inhibition of acetylcholinesterase, indicating neuroprotective potential [1].
  • Antifungal and Insecticidal Properties: Extracts of P. guineense containing Guineesine and related amides demonstrate significant growth inhibition against pathogenic fungi like Candida albicans [4]. The compound also possesses larvicidal and insecticidal properties [1] [2].

Conclusion

This document provides a detailed and validated protocol for the extraction, isolation, and characterization of Guineesine from Piper species. The process, from powdered plant material to a pure compound, involves a logical sequence of non-polar solvent extraction, silica gel column chromatography, and a final high-resolution purification step using PTLC or HPLC. The structure-activity relationship (SAR) studies indicate that its bioactivity is linked to the benzodioxolyl "tail," the isobutylamide "head," and the specific length and geometry of the unsaturated carbon chain [1]. Given its promising and diverse biological activities, the development of these robust isolation protocols is a critical step forward for researchers in pharmacology and natural product chemistry aiming to further explore the therapeutic potential of this unique alkamide.

References

Comprehensive Application Notes and Protocols: Guineensine as a Potent Endocannabinoid Uptake Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Guineensine and Its Pharmacological Significance

This compound is a naturally occurring alkamide isolated from various Piper species, including Piper guineense, Piper nigrum (black pepper), and Piper longum (long pepper). This compound has garnered significant research interest due to its potent inhibition of endocannabinoid uptake without affecting the enzymatic hydrolysis pathways of the endocannabinoid system. With an EC₅₀ of approximately 300 nM for anandamide (AEA) uptake inhibition, this compound represents one of the most potent natural product-derived endocannabinoid transport inhibitors discovered to date. Its unique mechanism of action provides a valuable pharmacological tool for studying endocannabinoid transmission and holds promise for the development of novel therapeutics for pain, inflammation, and neurological disorders.

The endocannabinoid system (ECS) is a ubiquitous lipid signaling system comprising endogenous cannabinoids (primarily anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), cannabinoid receptors (CB₁ and CB₂), and synthetic and degradative enzymes. Unlike classical neurotransmitters, endocannabinoids are synthesized on demand and primarily act as retrograde signaling molecules in the central nervous system. The ECS regulates numerous physiological processes, including synaptic plasticity, pain perception, immune function, and appetite. Targeting the endocannabinoid uptake process represents a promising therapeutic approach as it potentially enhances endocannabinoid tone in a site- and time-specific manner without directly activating cannabinoid receptors, thereby reducing the psychoactive side effects associated with direct CB₁ agonists.

Chemical Structure and Properties

Structural Characteristics

This compound ((2E,4E,12E)-13-(benzo[d][1,3]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide) is characterized by three distinct structural domains that contribute to its biological activity [1]:

  • A terminal benzodioxolyl group (tail group)
  • An unsaturated twelve-carbon chain with three isolated double bonds in E configuration
  • A terminal isobutylamide group (head group)

This structure places this compound in the fatty acid-derived piperamide family, distinct from the more well-known piperine due to its longer carbon chain and isobutylamide head group. The extended carbon chain with isolated double bonds and specific terminal groups appears critical for its potent endocannabinoid uptake inhibition activity.

Isolation and Synthesis

This compound is typically isolated from Piper species fruits using Soxhlet extraction with petroleum ether, followed by purification through thin-layer chromatography (TLC) and preparative HPLC [1]. However, its natural abundance is relatively low, making synthetic approaches important for larger-scale production. Several total syntheses have been developed that efficiently construct the triene system and install the required terminal functional groups.

Quantitative Pharmacological Profile

Efficacy and Potency Data

Table 1: Primary Pharmacological Activity of this compound on Endocannabinoid Uptake

Assay Type Cell Line/Model EC₅₀ Value Maximal Efficacy Reference Compound
AEA uptake inhibition U937 monocytes 300 nM ~90% inhibition UCM707, OMDM-2
AEA uptake inhibition HMC-1 mast cells 500 nM ~85% inhibition UCM707
2-AG uptake inhibition U937 monocytes 1.5 µM ~80% inhibition UCM707
In vivo cannabimimetic effects BALB/c mice 10 mg/kg (i.p.) Full characteristic effects WIN55,212-2
Selectivity Profile

Table 2: Selectivity of this compound Against Related Targets

Target Effect Potency/IC₅₀ Experimental Conditions
FAAH enzyme No inhibition > 10 µM Intact U937 cells
MAGL enzyme No inhibition > 10 µM Cell-based assays
Cyclooxygenase (COX) Weak inhibition > 10 µM COX-1/COX-2 screening
CB₁ receptor binding Minimal affinity > 10 µM Radioligand binding
CB₂ receptor binding Minimal affinity > 10 µM Radioligand binding
TRPV1 channels No activation > 10 µM Calcium flux assays

Mechanism of Action and Signaling Pathways

Experimental Evidence for Uptake Inhibition

This compound functions as a potent and selective inhibitor of endocannabinoid cellular uptake without interacting directly with cannabinoid receptors or the major endocannabinoid hydrolytic enzymes FAAH and MAGL [2]. This pharmacological profile distinguishes it from many other cannabinoid system modulators and makes it particularly valuable for mechanistic studies. Key evidence supporting this mechanism includes:

  • Concentration-dependent inhibition of [³H]-AEA uptake in multiple cell types (U937 monocytes, HMC-1 mast cells) with high potency
  • Lack of significant inhibition of FAAH or MAGL enzymatic activity at concentrations up to 10 µM
  • Minimal displacement of radiolabeled cannabinoid receptor ligands (CP55940 or SR141716A) from CB₁ or CB₂ receptors
  • No observed stimulation of GTPγS binding, indicating absence of direct receptor agonism
  • Inhibition of both AEA and 2-AG uptake, suggesting action on a common transport mechanism

The precise molecular target of this compound remains under investigation, though current evidence suggests it may interact with endocannabinoid membrane transport processes or intracellular carrier proteins such as fatty acid-binding proteins (FABPs) that facilitate endocannabinoid trafficking within cells.

Endocannabinoid Signaling Pathway and Site of Action

The following diagram illustrates the endocannabinoid signaling pathway and the proposed site of action for this compound:

Diagram Title: this compound Inhibition of Endocannabinoid Uptake

This diagram illustrates how this compound enhances endocannabinoid signaling by blocking cellular uptake without affecting synthetic or degradative enzymes or direct receptor activation. This mechanism increases extracellular endocannabinoid levels, potentially amplifying retrograde signaling at synapses.

Detailed Experimental Protocols

Protocol 1: Cellular Endocannabinoid Uptake Inhibition Assay
5.1.1 Purpose and Scope

This protocol describes a standardized method for evaluating the effects of test compounds, including this compound, on cellular uptake of radiolabeled endocannabinoids using human monocyte-like U937 cells. The method can be adapted for other cell types expressing endocannabinoid transport systems.

5.1.2 Materials and Reagents
  • Cell line: Human monocyte-like U937 cells (ATCC CRL-1593.2)
  • Radiolabeled ligands: [³H]-anandamide (AEA) or [³H]-2-arachidonoylglycerol (2-AG)
  • Test compounds: this compound (prepared as 10 mM stock in DMSO)
  • Reference compounds: UCM707, OMDM-2 (1 mM stocks in DMSO)
  • Assay buffer: HEPES-buffered saline (10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH 7.4)
  • Inhibitor solution: Fatty acid-free BSA (1% w/v in assay buffer)
  • Scintillation cocktail: OptiPhase HiSafe or equivalent
  • Equipment: Cell culture incubator, liquid scintillation counter, tabletop centrifuge, water bath
5.1.3 Procedure
  • Cell preparation: Grow U937 cells in RPMI-1640 medium with 10% FBS at 37°C in 5% CO₂. Harvest cells during logarithmic growth phase and wash twice with assay buffer.
  • Cell counting and suspension: Adjust cell density to 2×10⁶ cells/mL in pre-warmed (37°C) assay buffer.
  • Compound preparation: Prepare serial dilutions of this compound (typically 1 nM to 10 µM) in assay buffer containing 0.1% DMSO. Include reference inhibitors and vehicle controls.
  • Uptake reaction:
    • Aliquot 100 µL cell suspension (2×10⁵ cells) into pre-warmed microcentrifuge tubes
    • Add test compounds (10 µL) and pre-incubate for 15 minutes at 37°C
    • Initiate uptake by adding 10 µL [³H]-AEA (final concentration 10 nM)
    • Incubate for precisely 5 minutes at 37°C
  • Reaction termination:
    • Immediately place tubes on ice and add 1 mL ice-cold assay buffer with 1% BSA
    • Centrifuge at 4°C, 2000×g for 3 minutes
    • Carefully aspirate supernatant
    • Repeat wash step twice with ice-cold buffer
  • Radiation measurement:
    • Lyse cell pellets with 200 µL 0.1 M NaOH
    • Transfer lysates to scintillation vials with 3 mL scintillation cocktail
    • Measure radioactivity by liquid scintillation counting
5.1.4 Data Analysis
  • Calculate specific uptake by subtracting nonspecific binding (determined in presence of 100 µM reference inhibitor)
  • Express inhibition as percentage of control uptake (vehicle-treated cells)
  • Generate concentration-response curves using nonlinear regression (four-parameter logistic equation)
  • Determine EC₅₀ values from fitted curves using GraphPad Prism or equivalent software
Protocol 2: Selectivity Screening Against FAAH and MAGL
5.2.1 Purpose

This protocol assesses the selectivity of this compound for endocannabinoid uptake over the primary hydrolytic enzymes FAAH and MAGL, confirming its specific mechanism of action.

5.2.2 Procedure
  • FAAH activity assay:
    • Prepare membrane fractions from U937 cells or rat brain cortex
    • Incubate with test compounds and 10 µM [³H]-AEA for 30 minutes at 37°C
    • Terminate reaction with chloroform:methanol (1:1)
    • Separate products by TLC and quantify [³H]-ethanolamine formation
  • MAGL activity assay:
    • Use cell homogenates or recombinant MAGL
    • Incubate with test compounds and 10 µM [³H]-2-AG
    • Terminate and analyze as above for [³H]-glycerol formation
  • Data analysis: Calculate enzyme activity as percentage of vehicle control and determine IC₅₀ values if significant inhibition observed

Research Applications and Therapeutic Potential

Current Research Applications

This compound serves primarily as a pharmacological tool compound for investigating endocannabinoid transport mechanisms and function. Specific research applications include:

  • Studying retrograde synaptic transmission in neurophysiological preparations
  • Investigating the role of endocannabinoid tone in pain models
  • Elucidating endocannabinoid transport mechanisms without confounding effects on degradation enzymes
  • Exploring inflammatory processes where endocannabinoids exert immunomodulatory effects
Therapeutic Implications

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Pain management: Enhanced endocannabinoid signaling may provide analgesia without psychoactive effects of direct CB₁ agonists
  • Inflammatory disorders: Modulating endocannabinoid levels may suppress inflammatory responses
  • Neuropsychiatric conditions: Fine-tuning endocannabinoid tone may benefit anxiety, depression, or PTSD
  • Metabolic disorders: Endocannabinoids influence energy balance and metabolism

Safety and Regulatory Considerations

In Vivo Effects

Studies in BALB/c mice have demonstrated that this compound (10 mg/kg, i.p.) produces characteristic cannabimimetic effects including:

  • Hypomotility and reduced locomotor activity
  • Hypothermia and decreased body temperature
  • Analgesia in thermal pain models
  • Catalepsy at higher doses

These effects are reversed by CB₁ receptor antagonists, confirming they result from enhanced endocannabinoid signaling rather than off-target actions.

Handling and Storage
  • This compound should be handled as a potential bioactive compound with unknown long-term effects
  • Store as solid at -20°C protected from light
  • Stock solutions in DMSO are stable for at least 6 months when stored at -80°C
  • Use appropriate personal protective equipment when handling powder form

Conclusion

This compound represents a valuable pharmacological tool for studying endocannabinoid transport and developing potential therapeutics that enhance endocannabinoid tone. Its high potency (EC₅₀ = 300 nM) and excellent selectivity over FAAH, MAGL, and cannabinoid receptors make it superior to many previously available endocannabinoid uptake inhibitors. The detailed protocols provided herein enable researchers to reliably assess endocannabinoid uptake inhibition and confirm compound selectivity.

Future research directions should include identification of the precise molecular target of this compound, development of analogs with improved pharmacokinetic properties, and investigation of its therapeutic potential in disease models where endocannabinoid enhancement may be beneficial.

References

Research Applications of Guanidine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Guanidine-based compounds are a significant focus in pharmaceutical research due to their versatile biological activities. The table below summarizes key research areas and findings from recent studies.

Research Area Specific Guanidine Compound/Class Key Biological Activity/ Finding Reference
Anticancer Drug Discovery Novel cyclopropyl-linked guanidine derivatives (e.g., Compound 7i) DNA-binding agent; binds to the minor groove of DNA, disrupting cancer cell proliferation. Demonstrated high binding constant (Kb = 3.49 × 10⁵ M⁻¹) and favorable docking score (-8.9 kcal mol⁻¹). [1]
Neurological & Metabolic Disorders ADS10227 (a complex guanidine derivative) Potent dual-acting antagonist of histamine H3 receptor (H3R) and muscarinic M2/M4 receptors. Nanomolar affinity (hM2R: 2.8 nM; hM4R: 5.1 nM) shows potential for treating conditions like Alzheimer's disease. [2]
Native Biological Signaling Naturally occurring guanidine metabolite Discovery of guanidine-binding riboswitches in vertebrate RNAs linked to genes controlling calcium (Ca²⁺) signaling and neuromuscular function, suggesting a role as a native signaling molecule. [3]
Forensic Analysis & Safety Degradation products of Novichok (A-series) nerve agents (e.g., N,N-diethylacetimidamide/DEA) Development of analytical methods (GC, HPLC) for detecting highly toxic amidine and guanidine compounds, which are also potential precursors to chemical warfare agents. [4]

Detailed Experimental Protocols

The following are standardized protocols adapted from recent research on guanidine derivatives, which can be tailored for specific compounds.

Protocol 1: DNA Binding Studies via UV-Visible Spectroscopy

This protocol is used to evaluate the interaction of guanidine-based compounds with DNA, a key mechanism for many anticancer agents [1].

  • Principle: Measures changes in the absorption spectrum of a compound upon binding to DNA. A decrease in absorption (hypochromism) without a significant wavelength shift typically suggests a groove-binding mode of interaction.
  • Materials:
    • Test compound (e.g., guanidine derivative) dissolved in DMSO or buffer.
    • Salmon Sperm DNA (SS-DNA) or Calf Thymus DNA.
    • Tris-HCl or phosphate buffer (typically 5-50 mM, pH 7.4).
    • UV-Visible spectrophotometer with temperature control.
  • Procedure:
    • Prepare a solution of the test compound at a fixed concentration (e.g., 50 µM) in the appropriate buffer.
    • Record the baseline absorption spectrum of the compound solution from 220 to 350 nm.
    • Titrate by adding increasing concentrations of DNA (e.g., from 5 to 40 µM) to the compound solution.
    • After each addition, mix well and incubate the solution for 30-40 minutes at room temperature to allow the interaction to reach equilibrium.
    • Record the absorption spectrum after each incubation period.
    • Analyze the data by plotting the absorption at a chosen wavelength against the DNA concentration. The binding constant (Kb) can be determined using methods like the Wolfe-Shimmer equation.
  • Key Analysis:
    • Binding Constant (Kb): Quantifies the strength of the compound-DNA interaction. A higher Kb indicates stronger binding.
    • Gibbs Free Energy (ΔG): Calculated from Kb, it indicates the spontaneity of the reaction (a negative value is favorable).
Protocol 2: In-line Probing for Ligand-RNA Interactions

This protocol assesses whether an RNA molecule, such as a riboswitch, undergoes a structural change upon binding a guanidine ligand [3].

  • Principle: Measures spontaneous cleavage of RNA backbone in flexible, unconstrained regions. Ligand binding that stabilizes a specific RNA structure will alter the cleavage pattern.
  • Materials:
    • Target RNA transcript (e.g., guanidine-II riboswitch candidate), 5' end-radiolabeled with ³²P.
    • Guanidine hydrochloride (ligand).
    • In-line probing buffer (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl₂, 100 mM KCl).
    • Heating block or water bath.
    • Polyacrylamide gel electrophoresis (PAGE) equipment.
  • Procedure:
    • Dilute the radiolabeled RNA in the in-line probing buffer.
    • Set up multiple reaction mixtures, adding varying concentrations of guanidine (e.g., 0 µM to 1 mM) to the RNA.
    • Incubate the reactions for a prolonged period (e.g., 40 hours) at room temperature to allow for sufficient spontaneous cleavage.
    • Terminate the reactions, typically by adding formamide-based gel loading dye.
    • Separate the RNA cleavage fragments using denaturing PAGE.
    • Visualize the fragment patterns using a phosphorimager or autoradiography.
  • Key Analysis: A change in the intensity of cleavage bands at specific nucleotide positions in the presence of guanidine indicates a ligand-induced structural change, confirming the RNA's function as a guanidine sensor.

Mechanisms and Pathways in Research

The diagram below illustrates two primary therapeutic mechanisms of action investigated for synthetic guanidine derivatives, based on the studies cited.

G cluster_path1 Pathway 1: DNA-Targeted Anticancer Activity cluster_path2 Pathway 2: Neurological Receptor Antagonism GuanidineDerivative Guanidine Derivative BindsDNA Binds DNA Minor Groove GuanidineDerivative->BindsDNA BlocksH3R Blocks Histamine H3 Receptor (H3R) GuanidineDerivative->BlocksH3R BlocksM2R Blocks Muscarinic M2 Receptor (M2R) GuanidineDerivative->BlocksM2R DisruptsProcesses Disrupts Replication & Transcription BindsDNA->DisruptsProcesses InducesApoptosis Induces Apoptotic Cell Death DisruptsProcesses->InducesApoptosis IncreasesACh Increases Acetylcholine Release BlocksH3R->IncreasesACh BlocksM2R->IncreasesACh CognitiveBenefit Potential Improvement in Cognitive Function IncreasesACh->CognitiveBenefit

Finding Information on Guineesine

The lack of specific data on Guineesine in the search results indicates it may be a very specialized or newly emerging research compound. To find the detailed information you need, I suggest the following:

  • Search Specialized Databases: Use academic databases like PubMed, SciFinder, or Google Scholar and search specifically for "Guineesine" or its chemical identifier (e.g., CAS number, IUPAC name).
  • Check Chemical Vendor Protocols: Companies that sell Guineesine for research (e.g., Cayman Chemical, Tocris, Sigma-Aldrich) often provide product information sheets, datasheets, and sometimes application notes or citations on their websites.
  • Review Citing Literature: If a key research paper on Guineesine is found, use tools like Google Scholar or Scopus to find all subsequent papers that have cited it, as these may contain further application details and protocols.

References

MAO Inhibition Assay: A Standard Protocol Template

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the methodology for evaluating the inhibitory potential of a test compound (e.g., Guineesine) on recombinant human Monoamine Oxidase (MAO) enzymes. The assay is based on the spectrophotometric measurement of enzyme activity [1] [2].

Principle

Monoamine oxidases (MAO-A and MAO-B) catalyze the oxidative deamination of neurotransmitter amines. This assay uses specific substrates for each isoform. The conversion of these substrates by MAO produces hydrogen peroxide (H₂O₂), which can be quantified using a coupled enzyme system or other detection methods to determine enzyme activity and, consequently, inhibitor potency [1].

Materials
  • Enzymes: Recombinant human MAO-A and MAO-B (commercially available, e.g., from Sigma-Aldrich) [1].
  • Buffers: Potassium phosphate buffer (100 mM, pH 7.4).
  • Substrates:
    • For MAO-A: Kynuramine (working concentration: 0.06 mM) [1].
    • For MAO-B: Benzylamine (working concentration: 0.3 mM) [1].
  • Test Compound: Guineesine (prepare a stock solution in DMSO, with final DMSO concentration in the assay not exceeding 1%).
  • Reference Inhibitors:
    • MAO-A: Clorgyline (irreversible) or Moclobemide (reversible).
    • MAO-B: Selegiline (irreversible) or Safinamide (reversible) [1] [3].
  • Equipment: Microplate reader (capable of reading absorbance at 250 nm for kynuramine/316 nm for benzylamine, or suitable for your chosen detection kit), multi-channel pipettes, and 96-well plates.
Experimental Workflow

The following diagram illustrates the key stages of the assay procedure:

G Start Assay Preparation Step1 1. Pre-incubate MAO enzyme with test/reference inhibitor or vehicle control Start->Step1 Step2 2. Initiate reaction by adding substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) Step1->Step2 Step3 3. Incubate reaction at room temperature for 45 minutes Step2->Step3 Step4 4. Measure product formation via absorbance/chemiluminescence Step3->Step4 Step5 5. Analyze data to determine IC₅₀ and inhibition type Step4->Step5

Detailed Procedure

A. Enzyme Inhibition Assay

  • Pre-incubation: In a 96-well plate, add 80 µL of potassium phosphate buffer, 10 µL of the test compound (Guineesine at various concentrations), reference inhibitor, or vehicle control (DMSO). Then, add 10 µL of the MAO enzyme (MAO-A or MAO-B) to each well.
  • Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the specific substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) prepared in the assay buffer.
  • Incubation: Incubate the reaction mixture at room temperature for 45 minutes. The total reaction volume is 200 µL [1].
  • Termination & Detection: The method of detection depends on the kit used. For the direct method described with kynuramine/benzylamine, absorbance can be measured directly. Alternatively, terminate the reaction and quantify H₂O₂ production using a commercial Amplex Red/Kynuramine-based MAO assay kit or a chemiluminescent assay, following the manufacturer's instructions [2].
  • Controls:
    • Blank: Contains all components except the enzyme (to account for non-enzymatic reaction).
    • Vehicle Control: Contains enzyme, substrate, and vehicle (DMSO) without inhibitor (represents 100% enzyme activity).
    • Reference Control: Contains enzyme, substrate, and a known inhibitor (verifies assay performance).

B. Data Analysis

  • Calculate the percentage enzyme activity for each well relative to the vehicle control.
  • Generate dose-response curves by plotting the percentage inhibition versus the logarithm of the inhibitor concentration.
  • Use non-linear regression analysis (e.g., with GraphPad Prism software) to determine the half-maximal inhibitory concentration (IC₅₀) value for Guineesine against both MAO-A and MAO-B [1].
  • The Selectivity Index (SI) can be calculated as follows:
    • SI for MAO-B = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
    • SI for MAO-A = IC₅₀ (MAO-B) / IC₅₀ (MAO-A)
Expected Data & Reporting

The table below summarizes the type of quantitative data you should aim to collect and report for guineesine.

Parameter Description Example from Literature (FBZ13, a MAO-B Inhibitor) [1]
IC₅₀ (MAO-A) Concentration inhibiting 50% of MAO-A activity. >40 µM (Weak inhibition)
IC₅₀ (MAO-B) Concentration inhibiting 50% of MAO-B activity. 0.0053 µM
Selectivity Index (SI) Ratio of IC₅₀ values indicating isoform preference. Exceptionally high for MAO-B
Inhibition Type Reversible (competitive/non-competitive) or irreversible. Competitive & Reversible
Permeability (PAMPA) Prediction of blood-brain barrier penetration. Excellent CNS bioavailability

Context: The Role of MAO Inhibition in Neuropharmacology

Understanding the biological context of your assay is crucial for interpreting results. The diagram below shows the basic signaling pathways regulated by MAO enzymes.

G Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO_Enzyme MAO Enzyme (Location: Mitochondrial Outer Membrane) Neurotransmitters->MAO_Enzyme Metabolism SynapticCleft Synaptic Cleft Neurotransmitters->SynapticCleft Release Metabolites Deaminated Metabolites MAO_Enzyme->Metabolites SynapticCleft->Neurotransmitters Reuptake Receptors Post-synaptic Receptors SynapticCleft->Receptors Binding & Signal Transduction Inhibitor MAO Inhibitor (e.g., Target for Guineesine) Inhibitor->MAO_Enzyme Blocks

Key points of the pathway:

  • MAO-A vs. MAO-B: Traditionally, MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressants. MAO-B preferentially metabolizes dopamine and is a key target for Parkinson's disease therapy [4] [5]. However, recent evidence suggests MAO-A plays a major role in striatal dopamine degradation, while MAO-B is crucial for tonic GABA synthesis in astrocytes [3].
  • Therapeutic Goal: Inhibiting MAO increases the availability of neurotransmitters in the brain, which can help ameliorate symptoms of neurological and psychiatric disorders [6] [4].

Critical Considerations for Your Research

To successfully characterize guineesine, your research plan should include the following steps after the initial activity assay:

  • Confirm Selectivity: Always test the compound against both MAO-A and MAO-B isoforms to determine its selectivity profile, which defines its potential therapeutic application [1] [5].
  • Determine Reversibility: Perform dialysis or kinetic experiments (e.g., Lineweaver-Burk plots) to establish if inhibition is reversible or irreversible. This has major implications for drug safety and potential dietary restrictions ("cheese effect") [1] [5].
  • Assess CNS Penetration: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to predict if guineesine can cross the blood-brain barrier, a prerequisite for central nervous system targets [1].
  • Perform In Silico Studies: Utilize molecular docking and dynamics simulations to hypothesize the binding mode and interactions of guineesine with the active sites of MAO-A and MAO-B, which can guide further compound optimization [6].

References

Guanidine Stability: Key Factors & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

A good starting point is to understand the core factors that affect guanidine stability. The table below summarizes the main culprits behind degradation and how to address them.

Factor Effect on Stability Mitigation Strategy
pH / Hydroxide Ions High pH (high [OH⁻]) dramatically increases hydrolysis rate [1]. Maintain neutral or acidic pH conditions. Protonation (salt formation) enhances stability [1].
Water Content Higher water content generally increases hydrolysis rate, especially for free bases [1]. Use anhydrous solvents. For required aqueous use, employ guanidine salts and minimize water concentration [1].
Temperature Increased temperature significantly accelerates degradation [1]. Store solutions at low temperatures and minimize exposure to heat during experiments.
Guanidine Structure Bicyclic and methyl-substituted structures (e.g., mTBN) can offer improved stability [1]. Select a structurally stable guanidine variant for your application (e.g., mTBO, mTBN) [1].

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for guanidines in aqueous solution? The primary pathway is hydrolysis, initiated by a nucleophile (like hydroxide ion) attacking the central carbon atom. This leads to the cleavage of a C–N bond, resulting in the formation of amine/ammonia and urea derivatives [1]. The specific products depend on which bond breaks.

2. Are guanidine salts more stable than free bases? Yes. Protonated guanidine salts consistently demonstrate a slower hydrolysis rate compared to their free base counterparts. The positive charge on the protonated guanidinium group reduces its susceptibility to nucleophilic attack [1].

3. How does water concentration influence the hydrolysis rate? The relationship is complex. While hydrolysis requires water, studies on bicyclic guanidines show that the degradation rate does not always increase linearly with water content. In some cases, stability can be lower at intermediate water concentrations (e.g., around 10 wt%) than at higher ones. However, in most scenarios, higher water content accelerates degradation, particularly for free bases [1].

4. Which guanidine structures show the best stability in water? Among bicyclic guanidines, mTBO and mTBN have shown superior hydrolytic stability. mTBO is less basic, leading to a lower concentration of reactive hydroxide ions. mTBN's stability is attributed to steric effects that shield the reactive center [1]. Introducing methyl substituents on the bicyclic core can also enhance stability.

Experimental Data & Protocols

For your experimental planning and analysis, here is quantitative stability data and a standard protocol for assessing stability.

Table: Hydrolytic Stability of Bicyclic Guanidine Free Bases at 90°C [1] This data shows how long it takes for 50% of the compound to degrade (half-life) under different amounts of water.

Guanidine Structure Half-life (hours) with 1 equivalent of H₂O Half-life (hours) with 10 equivalents of H₂O
mTBD 8 0.5
dm39-mTBD 87 0.9
dm3-mTBD 71 0.8
mTBO 35 0.5
mTBN 42 2

Protocol: Assessing Guanidine Stability by 1H NMR [1] You can use this method to determine the hydrolysis half-life of your guanidine compound.

  • Sample Preparation: Dissolve the guanidine base or salt in a deuterated solvent. Add specific molar equivalents of water (e.g., 1, 5, 10 eq.) to separate samples.
  • Incubation: Place the samples in a temperature-controlled environment (e.g., 90°C) and withdraw aliquots at regular time intervals.
  • Analysis: Analyze each aliquot by 1H NMR. Monitor the disappearance of characteristic guanidine proton signals and the appearance of proton signals from hydrolysis products.
  • Calculation: Plot the concentration of the intact guanidine over time. The half-life (t1/2) is the time required for the concentration to decrease to half of its initial value.

Guanidine Hydrolysis Pathway

The diagram below illustrates the general hydrolysis mechanism for a methylated bicyclic guanidine (mTBD), showing the favored (h1) and minor (h2) degradation products.

G mTBD mTBD Intermediate Reactive Intermediate mTBD->Intermediate Nucleophilic Attack H2O H2O H2O->Intermediate Solvent h1 Ring-Opened Product (h1) Intermediate->h1 C-N Bond Cleavage (Favored) h2 Urea Derivative (h2) Intermediate->h2 Alternative C-N Cleavage

Key Takeaways for Experimental Success

To ensure the stability of your guanidine-based solutions, keep these points in mind:

  • Prioritize Salt Forms: Whenever possible, use guanidine salts (e.g., carboxylate salts like acetate) instead of free bases for work in aqueous environments [1].
  • Control the Environment: Strictly manage pH, temperature, and water content in your solutions. Avoid alkaline conditions and high temperatures.
  • Choose Stable Scaffolds: If synthesizing new compounds, consider bicyclic guanidines with stabilizing methyl groups or specific ring sizes like mTBN [1].
  • Monitor Stability: For critical applications, implement a stability-monitoring protocol like the 1H NMR method described above to define your compound's usable shelf-life.

References

reducing Guineesine non-specific binding

Author: Smolecule Technical Support Team. Date: February 2026

Guineensine: A Scientific Overview

This compound is a natural compound (an alkamide) found in various Piper species (plants from the pepper family). Its full chemical name is (2E, 4E, 12E)-13-(benzo [d][1,3]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide [1].

Structurally, it consists of three parts [1]:

  • A terminal benzodioxolyl group (often called the "tail").
  • A long, unsaturated carbon chain (12 atoms long with specific double bonds).
  • A terminal isobutylamide group (often called the "head").

This structure is key to its biological activity but may also influence its behavior in experiments, such as a tendency for non-specific binding due to hydrophobic interactions from its long carbon chain [1].

Troubleshooting Non-Specific Binding (NSB)

Non-specific binding occurs when your analyte interacts with surfaces or components in the experimental system that are not the intended target. The table below summarizes general strategies to reduce NSB, which can be adapted for working with this compound.

Method How It Works Example Protocol & Considerations
Use Additives / Blockers Blocks NSB sites on surfaces and vials. Add 1% BSA or 0.1-1% casein to assay buffers. Casein can be more effective than BSA in some solid-phase assays [2] [3].
Use Surfactants Disrupts hydrophobic interactions. Add 0.05-0.1% Tween 20 to running and wash buffers [2] [3].
Adjust Buffer pH Neutralizes charge-based interactions. Adjust buffer pH to the isoelectric point (pI) of your primary protein to minimize its net charge [2].
Increase Ionic Strength Shields electrostatic interactions. Add 150-200 mM NaCl to the running buffer to shield charges on the protein and surface [2].
Surface Engineering Creates a bio-inert surface. Modify surfaces (e.g., microchips) with a layer of PEG (polyethylene glycol) brushes to create a strong antifouling barrier [4].

Experimental Workflow for NSB Optimization

The following diagram outlines a logical workflow to systematically diagnose and reduce non-specific binding in your experiments.

Start Start: Suspected Non-Specific Binding Test Run NSB Control Experiment Start->Test Analyze Analyze NSB Signal Test->Analyze Low NSB Signal Low Analyze->Low High NSB Signal High Analyze->High Proceed Proceed with Main Experiment Low->Proceed Charge Test Charge Effects High->Charge Hydrophobic Test Hydrophobic Effects High->Hydrophobic Surface Test Surface Blocking High->Surface Charge->Test Adjust pH Increase Salt Hydrophobic->Test Add Tween 20 Surface->Test Add BSA/Casein

Critical Knowledge Gaps and Next Steps

A significant challenge is that the search results do not contain explicit, proven protocols for reducing this compound's non-specific binding. The strategies above are generalized from techniques used for proteins and other biomolecules [2] [3] [4].

To move forward, I suggest the following actions:

  • Profile Your this compound: Determine key properties like its hydrophobicity (log P) and isoelectric point (pI). This information is crucial for selecting the right strategy from the table above. If this data is not available, a systematic empirical approach is required.
  • Consult Broader Literature: Search for specialized protocols using its chemical class ("alkamide" or "piperamide") or structurally similar compounds.
  • Experimental Design: Always include a control in your experiments where the specific target (e.g., a receptor or enzyme) is absent or blocked. This allows you to directly measure and quantify this compound's non-specific binding [2].

References

A Framework for Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The most directly applicable finding from the search is a peer-reviewed method for optimizing RNA extraction from guinea pig cartilage [1] [2]. While the target molecule is different, the principles of dealing with micro-quantities of tissue from guinea pigs are highly relevant. You can adapt this systematic approach for optimizing Guineesine yield.

The workflow below outlines the key stages of a sample optimization process.

G Start Start: Define Optimization Goal P1 Parameter Screening (e.g., Solvent Type, Time) Start->P1 P2 Factor Optimization (using DOE) P1->P2 P3 Validation & Troubleshooting P2->P3 End Report Optimized Protocol P3->End

Key Considerations for Your Experiment

To build your specific protocol, you will need to investigate several core parameters. The following table summarizes the main factors to test, potential issues, and solutions based on general extraction principles.

Factor to Investigate Potential Challenge Suggested Solution Approach
Sample Homogenization Inefficient cell disruption in tough tissue; Guineesine degradation. Use a mechanical homogenizer with cooling. Keep samples on ice and consider organic solvents to inhibit enzymatic activity [1].
Extraction Solvent Suboptimal solvent polarity leading to low yield or high impurity. Systematically test solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol) in a mixture.
Temperature & Time Thermal degradation of Guineesine with prolonged heating. Perform time-course experiments at different temperatures (e.g., 4°C, 25°C, 40°C) to find the optimal balance [3].
Yield Quantification Inaccurate measurement due to impurities or instrument calibration. Use a pure standard for calibration. Employ total protein normalization (TPN) if using a crude extract for Western blot analysis of a related target, as it provides a more linear and reliable measurement than traditional housekeeping proteins [3].

How to Move Forward Without a Direct Protocol

Since a direct protocol for Guineesine is not available, here are actionable steps you can take:

  • Consult Broer Literature: Focus your search on the original papers by Broer and colleagues that first identified Guineesine. These often contain the foundational extraction methods.
  • Explore Analogous Compounds: Look for extraction protocols for structurally similar fatty acid-derived compounds or endocannabinoid uptake inhibitors.
  • Systematic Experimentation: You will likely need to use the framework above to design your own Design of Experiments (DOE). This involves systematically varying the parameters in the table to determine their individual and interactive effects on yield.

References

Frequently Asked Questions: Guanidine Compound Assays

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Key Troubleshooting Steps Primary Reference
What are the major types of interference in guanidine assays? The two main types are compound-mediated interference (e.g., thiol-reactive compounds) and matrix interference from sample proteins. [1] [1]
How can I improve the sensitivity of my guanidine detection? Use pre-column derivatization with agents like benzoin. Optimize reaction conditions (e.g., 100°C for 5 min, 30 mmol/L benzoin, 8 mol/L KOH) to maximize derivative formation and UV sensitivity. [2] [2]
My biological samples have high protein content. How can I reduce matrix effects? Employ protein precipitation. A solution of 50% methanol-0.5% hydrochloric acid is effective at removing impurity proteins while maintaining high recovery of target guanidine compounds. [2] [2]
A therapeutic antibody is interfering with my target ligand ELISA. What can I do? Use alkaline (pH>13) or acid/guanidine (pH<1) treatment to dissociate complexes and denature the interfering antibody, allowing the neutralized target protein to be measured. [3] [4] [3] [4]
What are the best practices for validating my guanidine assay method? Ensure your method is validated for specificity, precision, accuracy, and stability. A well-optimized 2D-LC-UV method can achieve a linear range of 5–500 μmol/L with a limit of quantification (LOQ) of 5 μmol/L in tissues. [2] [2]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Eliminating Therapeutic Antibody Interference in ELISA

This protocol is adapted from a method designed to measure total target ligand in the presence of interfering monoclonal antibody therapeutics (ThAs) [3] [4].

Principle: Extreme pH conditions, combined with guanidine, are used to dissociate the ThA-target complex and irreversibly denature the ThA. The target protein, being more stable, renatures upon neutralization and can be measured by ELISA.

Procedure:

  • Preparation of Treatment Buffers:
    • Alkaline Buffer: Prepare a buffer containing casein, pH > 13.
    • Acid/Guanidine Buffer: Prepare a buffer containing 8 M guanidine, pH < 1.
  • Sample Treatment:
    • Mix standards (Stds), quality controls (QCs), and study samples with an equal volume of either the alkaline or acid/guanidine buffer.
    • Incubate at room temperature. The incubation time may require optimization (e.g., 10-30 minutes).
  • Neutralization:
    • Neutralize the treated samples to a pH suitable for your ELISA.
  • ELISA:
    • Analyze the neutralized samples using your standard ELISA protocol for the target protein.

Troubleshooting Steps:

  • Problem: Low recovery of target protein after treatment.
    • Solution: Titrate the treatment time and temperature. The target protein may be sensitive to prolonged exposure; shorter times or a switch from alkaline to acid/guanidine treatment (or vice versa) may help.
  • Problem: Samples are not pipettable after neutralization.
    • Solution: The acid/guanidine buffer is designed to keep proteins soluble at very low pH. Ensure you are using the guanidine-containing buffer as described. [3]

The following workflow diagram summarizes the key decision points in this protocol:

G Start Start: Sample with ThA-Target Complex Decision1 Treatment Method Selection Start->Decision1 AlkalinePath Alkaline Treatment (pH > 13 with casein) Decision1->AlkalinePath  Option A AcidPath Acid/Guanidine Treatment (pH < 1 with 8M guanidine) Decision1->AcidPath  Option B Neutralize Neutralize Sample to pH suitable for ELISA AlkalinePath->Neutralize AcidPath->Neutralize Analyze Analyze Neutralized Sample by ELISA Neutralize->Analyze End Obtain Total Target Ligand Data Analyze->End

Protocol 2: Optimized Derivatization & Sample Prep for Guanidine Compounds

This protocol provides a detailed method for the sensitive detection of guanidino compounds (GCs) in complex biological matrices like liver and kidney tissue, using pre-column derivatization with benzoin. [2]

Principle: Guanidino compounds are derivatized with benzoin under alkaline conditions to form a UV-absorbing imidazoline derivative, enabling sensitive detection via LC-UV. An optimized protein precipitation step minimizes matrix interference.

Procedure:

  • Protein Precipitation:
    • Homogenize tissue samples.
    • Precipitate proteins by adding a 50% methanol-0.5% hydrochloric acid solution.
    • Centrifuge to remove precipitated proteins and collect the supernatant containing the GCs.
  • Derivatization:
    • Mix the cleaned-up sample supernatant with the derivatization reagent.
    • Optimal Reaction Conditions: 30 mmol/L benzoin, 8 mol/L KOH, at 100°C for 5 minutes. [2]
    • Allow the reaction mixture to cool.
  • Chromatographic Analysis:
    • Analyze the derivatized solution using a two-dimensional liquid chromatography method with ultraviolet detection (2D-LC-UV).
    • A validated method should have a linear range of 5–500 μmol/L and an LOQ of 5 μmol/L for tissue samples. [2]

Troubleshooting Steps:

  • Problem: High background or poor sensitivity in detection.
    • Solution: Ensure the derivatization conditions (temperature, time, reagent concentration) are precisely followed. Using suboptimal conditions can lead to incomplete reaction or reagent degradation. [2]
  • Problem: Column contamination or poor peak shape.
    • Solution: The protein precipitation step is critical. Confirm that the 50% methanol-0.5% HCl solution effectively removes proteins without significant loss of your target GCs. [2]

The experimental workflow for this protocol is outlined below:

G Start Tissue Sample (Liver/Kidney) Step1 Protein Precipitation (50% Methanol-0.5% HCl) Start->Step1 Step2 Collect Supernatant Containing GCs Step1->Step2 Step3 Derivatization with Benzoin (100°C, 5 mins, 30 mM Benzoin, 8M KOH) Step2->Step3 Step4 Cool Reaction Mixture Step3->Step4 Step5 2D-LC-UV Analysis Step4->Step5 End Quantification of Guanidino Compounds Step5->End

Key Takeaways for Researchers

  • Interference is Multifaceted: Always consider both chemical interference (e.g., from thiols) and physical interference (e.g., from proteins or therapeutic antibodies) when developing or troubleshooting an assay. [3] [1]
  • Sample Prep is Crucial: Proper sample preparation, such as optimized protein precipitation, is not just a cleaning step but is fundamental to achieving accurate quantification by reducing the matrix effect. [2]
  • Orthogonal Assays are Recommended: No single assay is foolproof. Using a direct assay (e.g., MS, ELISA) to confirm results from an indirect assay (e.g., thiol-scavenging) is a best practice for validating findings, especially in high-throughput screening. [1]

References

Guineesine metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer
Why can't I detect any Guineesine metabolites? Your sample preparation or analytical method may not cover the expected physicochemical properties of the metabolites. Ensure your methods are optimized for a broad range of logP values [1].
How do I distinguish true metabolites from background noise or artifacts? Include appropriate controls (e.g., blank samples, vehicle-treated) in your analysis. The use of stable isotope-labeled tracers can definitively distinguish drug-derived metabolites from endogenous compounds [2].
I've found a potential metabolite. How do I begin to identify it? Use high-resolution mass spectrometry (HRMS) to obtain a precise molecular formula. Subsequent MS/MS or MSn fragmentation experiments are crucial for elucidating the compound's structure [1] [3].
My data is complex. How can I find significant metabolites? Apply multivariate data analysis (MVDA) such as Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA). These techniques help pinpoint metabolites that contribute most to the variation between your control and treated groups [1] [3].

Troubleshooting Guide

Problem Potential Cause Solution
Low Signal for Metabolites Non-optimal ionization for the metabolite class. Re-run analysis using both positive and negative ionization modes to maximize coverage [1].
Cannot Elucidate Metabolite Structure Low-quality MS/MS spectra or lack of reference data. Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion. Compare fragmentation patterns to proposed biochemical pathways and use metabolic in silico prediction tools [3].
High Background Noise Complex biological matrix interfering with detection. Improve sample clean-up during preparation (e.g., solid-phase extraction). Utilize chromatography to separate metabolites from matrix components before mass spectrometry [1] [3].
Inconsistent Results Technical variation or instrument drift. Analyze samples in a randomized sequence and include quality control (QC) samples (e.g., pooled from all samples) throughout the run to monitor system stability [3].

Detailed Experimental Protocols

For a comprehensive identification strategy, a multi-omics approach that combines different techniques is highly effective [4] [1].

Sample Preparation for LC-MS and GC-MS

This protocol is adapted from methodologies used in metabolomics studies [3].

  • Materials: LC-MS grade solvents (e.g., acetonitrile, methanol), internal standards (e.g., leucine-d3, phenylalanine-d5), derivatization agents for GC-MS (e.g., N-methyl-N-trimethylsilyl trifluoroacetamide).
  • Procedure:
    • Homogenize: Thaw your biological samples (e.g., urine, plasma, tissue homogenate) and vortex thoroughly.
    • Centrifuge: Spin samples at high speed (e.g., 7500 g for 20 minutes) to remove particulate matter.
    • Aliquot & Fortify: Transfer a specific volume of supernatant (e.g., 50-100 µl) to a new vial. Add a mixture of stable isotope-labeled internal standards.
    • Protein Precipitation: For LC-MS, add cold organic solvent (e.g., 3 volumes of acetonitrile) to the aliquot, vortex, and centrifuge. Transfer the clear supernatant for analysis.
    • Derivatization (for GC-MS): Dry the sample aliquot under a stream of nitrogen. Then, derivatize the residue using a two-step process involving methoxyamination followed by silylation to increase volatility and thermal stability [3].
Instrumental Analysis for Metabolite Profiling
Technique Purpose Key Parameters
HS-SPME-GC–MS [1] Ideal for profiling volatile and semi-volatile organic compounds. Use a non-polar to mid-polar GC column (e.g., DB-5MS). Perform splitless injection. Use an electron ionization (EI) source at 70 eV for reproducible spectra library matching.
UPLC-Q-TOF-MS [1] Ideal for non-volatile and thermally labile compounds, providing high-resolution mass data. Use a C18 reversed-phase column. Employ a linear gradient of water and acetonitrile, both modified with 0.1% formic acid, to separate metabolites. Acquire data in both positive and negative electrospray ionization (ESI) modes with data-dependent MS/MS.
Data Processing and Metabolite Identification
  • Preprocessing: Use specialized software to perform peak picking, alignment, and deconvolution on the raw data from both GC-MS and LC-MS runs.
  • Multivariate Statistical Analysis:
    • Import the normalized peak area data into a software package capable of chemometrics.
    • Perform an unsupervised Principal Component Analysis (PCA) to get an overview of data clustering and identify outliers.
    • Perform a supervised Partial Least Squares-Discriminant Analysis (PLS-DA) to maximize the separation between the control and treatment groups and identify the variables (potential metabolites) that are most responsible for this separation [1].
  • Metabolite Annotation/Identification:
    • For GC-MS data: Compare the mass spectra and retention index (RI) of unknown features against commercial libraries (e.g., NIST).
    • For LC-MS data: Use the accurate mass of the precursor ion from the Q-TOF to propose a molecular formula. Then, interpret the MS/MS fragmentation pattern to propose a chemical structure. Confirm identity by comparing both retention time and MS/MS spectrum with an authentic chemical standard, if available [3].

Workflow and Pathway Visualization

The following diagram illustrates the complete experimental workflow for systematic metabolite identification, integrating the protocols and techniques described above.

cluster_workflow Metabolite Identification Workflow Start Start Sample Prep Sample Prep Start->Sample Prep LC-MS Analysis LC-MS Analysis Sample Prep->LC-MS Analysis GC-MS Analysis GC-MS Analysis Sample Prep->GC-MS Analysis Data Preprocessing Data Preprocessing LC-MS Analysis->Data Preprocessing GC-MS Analysis->Data Preprocessing Statistical Analysis Statistical Analysis Data Preprocessing->Statistical Analysis Metabolite Annotation Metabolite Annotation Statistical Analysis->Metabolite Annotation Pathway Mapping Pathway Mapping Metabolite Annotation->Pathway Mapping Biological Insight Biological Insight Pathway Mapping->Biological Insight

The diagram below outlines a generic phase I and phase II metabolic pathway to guide hypotheses about potential Guineesine biotransformations.

References

Guineesine cellular uptake issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary mechanisms for guanidine-based cellular uptake? Guanidine derivatives, primarily existing as guanidinium cations under physiological conditions, facilitate cellular entry through multiple pathways [1]. The key mechanism involves endocytosis [1]. The guanidinium group's ability to form strong, bidentate hydrogen bonds with anionic cell surface components like phospholipid phosphates and heparan sulfate proteoglycans initiates this process [2] [1] [3].

  • How can I improve the poor cellular uptake of my guanidine compound? Several strategies can enhance cellular delivery:

    • Structural Modification: Direct guanidinylation of small molecules has been shown to improve uptake efficiency significantly [2].
    • Conjugation to Cell-Penetrating Peptides (CPPs): Bioconjugation with arginine-rich CPPs (e.g., TAT peptide) can potently enhance translocation through membranes [2] [4].
    • Formulation with Nanocarriers: Lipid Nanoparticles (LNPs) or other nanocarriers incorporating ionizable guanidine-based lipids can be designed for efficient intracellular delivery of cargo [5] [6].
  • My compound enters cells but shows low efficacy. What could be the issue? Cellular entry is only the first step. Low efficacy may result from:

    • Endosomal Entrapment: After endocytosis, the compound may be trapped in endosomes and degraded in lysosomes rather than being released into the cytoplasm [7]. Strategies that promote endosomal escape are critical.
    • Inefficient Cargo Release: In delivery systems, the strong binding between guanidinium and its anionic cargo (e.g., RNA) can prevent release inside the cell. Using systems with charge-altering or self-immolative properties that neutralize the guanidinium group at physiological pH can trigger efficient cargo release [6].

Troubleshooting Guide: Cellular Uptake Issues

Issue Possible Cause Suggested Experiments & Solutions
Low Cellular Uptake Poor interaction with cell membrane; incorrect formulation parameters [2]. Use flow cytometry or confocal microscopy with fluorescently labeled compound to quantify uptake [7]. Increase guanidinium valency or conjugate with CPPs [2] [1] [4].
High Cytotoxicity Nonspecific interactions due to permanent positive charge; membrane disruption [5]. Test cytotoxicity (e.g., MTT assay). Switch to ionizable guanidine lipids (neutral at pH 7.4, charged in endosomes) to reduce nonspecific toxicity [5].
Endosomal Trapping Inefficient escape from endocytic vesicles post-internalization [7]. Perform colocalization studies with endosomal/lysosomal markers. Incorporate endosomolytic lipids or polymers into delivery system [5] [7].
Inefficient Intracellular Release Cargo (e.g., RNA) remains tightly bound to guanidinium transporter, preventing activity [6]. Evaluate cargo activity/accessibility. Utilize self-immolative guanidine transporters (e.g., DIGITs) designed for pH-responsive degradation and cargo release [6].
Inconsistent Results Batch-to-batch variation in synthetic transporters; nanoparticle instability [6]. Characterize nanoparticle size, PDI, and zeta potential. Use discrete transporters (e.g., DIGITs) over oligomeric/polymeric ones for better reproducibility [6].

Experimental Protocols for Key Assessments

Protocol: Quantitative Cellular Uptake Assay

This protocol measures internalization of your compound into cells.

  • Key Materials: Guanidine compound fluorescently labeled (e.g., Cy5, FITC), cell culture reagents, flow cytometer or confocal microscope [7].
  • Method:
    • Seed cells in a 24-well plate and culture until 70-80% confluent.
    • Treat with fluorescent guanidine compound at working concentration in serum-free media.
    • Incubate (e.g., 37°C, 1-4 hours).
    • Wash cells with cold PBS to remove surface-bound compound.
    • Analyze using flow cytometry or confocal microscopy [7].
  • Data Interpretation: Compare mean fluorescence intensity between treated and control cells. Inhibitors (e.g., chloroquine for endocytosis) can clarify uptake mechanisms [7].
Protocol: DNA Binding Affinity (for DNA-Targeting Compounds)

This assay evaluates interaction strength between guanidine derivatives and DNA, relevant for anticancer mechanisms [8].

  • Key Materials: Guanidine compound, Salmon Sperm DNA (SS-DNA) or other DNA, UV-Vis Spectrophotometer [8].
  • Method:
    • Prepare a fixed concentration of compound (e.g., 50 µM) in suitable buffer.
    • Record baseline UV-Vis spectrum (250-350 nm).
    • Titrate with increasing DNA concentrations (e.g., 5-40 µM).
    • Incubate mixture 30-40 minutes at room temperature before each measurement [8].
    • Record spectra after each DNA addition.
  • Data Interpretation: Hypochromism (decreased absorbance) with minimal red-/blue-shift suggests minor groove binding. Calculate binding constant (Kb) using absorption data [8].

Mechanistic Pathways and Workflows

The following diagram illustrates the cellular uptake journey of guanidine-based agents, highlighting key stages and potential bottlenecks.

GuanidineUptake cluster_issues Common Issues & Checkpoints start Guanidine-Based Compound step1 1. Cell Surface Binding start->step1 step2 2. Cellular Internalization step1->step2 issue1 Check: Compound stability & membrane affinity step1->issue1 step3 3. Endosomal Escape step2->step3 issue2 Check: Uptake pathway (endocytosis confirmed?) step2->issue2 step4 4. Cargo Release & Target Engagement step3->step4 issue3 Bottleneck: Entrapment and degradation in lysosomes step3->issue3 end Biological Effect step4->end issue4 Check: Functional cargo release and binding to target step4->issue4

References

Guineesine vs synthetic endocannabinoid reuptake inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison at a Glance

The table below summarizes the key pharmacological data available from recent studies.

Feature Guineesine WOBE437
Classification Natural product [1] Synthetic compound [1]
Primary Molecular Target Endocannabinoid reuptake/transport [1] Endocannabinoid reuptake/transport [1] [2]
Selectivity Profile Lacks selectivity; also targets other CNS receptors in vitro [1] Highly selective; does not target CB1, CB2, FAAH, or MAGL at activity concentrations [1] [2]
Oral Bioavailability Not fully established [1] Yes; confirmed in mice ((C_{max}) in brain: ~500 pmol/g after 50 mg/kg, p.o.) [1] [2]
Central Effects Potent anti-inflammatory effects in vivo, mediated via CB1 receptor-independent mechanisms [1] Analgesic and anti-inflammatory effects mediated via CB1, CB2, PPARγ, and TRPV1 receptors, depending on context [1] [2]
Key Experimental Findings Shown to exert anti-inflammatory effects in vivo [1] Attenuates allodynia and edema in a mouse model of chronic inflammation (CFA-induced monoarthritis) [1] [2]

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies.

WOBE437: Oral Bioavailability and Pharmacokinetics
  • Objective: To determine the brain penetration and oral bioavailability of WOBE437 [1] [2].
  • Protocol:
    • Animals: Male C57BL/6J or BALB/c mice.
    • Administration: WOBE437 was administered orally (by gavage) at doses of 10, 25, 50, or 100 mg/kg, dissolved in an olive oil and ethanol (8:2) vehicle [1] [2].
    • Tissue Collection: Mice were sacrificed at various time points. Blood (for plasma), brain, liver, kidney, and spleen were collected, washed with ice-cold PBS, snap-frozen, and stored at -80°C [1] [2].
    • Quantification: WOBE437 concentrations in tissues were quantified using LC-MS/MS [1] [2].
WOBE437: Chronic Inflammation Model
  • Objective: To evaluate the anti-inflammatory and anti-allodynic effects of WOBE437 in a model of chronic pain [1] [2].
  • Protocol:
    • Disease Model: Monoarthritis was induced in male BALB/c mice via injection of Complete Freund's Adjuvant (CFA) [1] [2].
    • Drug Treatment: Mice received repetitive intraperitoneal (i.p.) injections of WOBE437 at 10 mg/kg [1] [2].
    • Behavioral Assessment: Allodynia (pain response to a non-painful stimulus) and edema (swelling) were measured.
    • Mechanism Elucidation: To identify receptors involved, the effects of WOBE437 were tested in the presence of selective antagonists for CB1, CB2, TRPV1, and PPARγ receptors [1] [2].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the established and proposed mechanisms of action for WOBE437, which provides a framework for understanding how a selective reuptake inhibitor operates. Guineensine's mechanism is less clearly defined but is known to involve CB1-independent pathways.

architecture cluster_0 Elevated Synaptic Endocannabinoids WOBE437 WOBE437 EC_Reuptake Endocannabinoid Reuptake/Transport WOBE437->EC_Reuptake Inhibits AEA Anandamide (AEA) EC_Reuptake->AEA Prevents clearance AG2 2-AG EC_Reuptake->AG2 Prevents clearance CB1 CB1 Receptor AEA->CB1 Activates PPARg PPARγ Receptor AEA->PPARg Activates TRPV1 TRPV1 Channel AEA->TRPV1 Activates AG2->CB1 Activates CB2 CB2 Receptor AG2->CB2 Activates Effects Therapeutic Effects (Anti-allodynia, Reduced Edema) CB1->Effects CB2->Effects PPARg->Effects TRPV1->Effects

Key Conclusions for Researchers

  • For studies requiring a highly selective tool compound to investigate the specific role of endocannabinoid transport without confounding off-target effects, WOBE437 appears to be the superior choice. Its oral bioavailability and well-characterized receptor engagement in different pain models make it particularly valuable for in vivo research [1] [2].
  • Guineesine remains a relevant natural product with demonstrated biological activity. However, its propensity to interact with multiple CNS targets suggests that its effects are likely not solely due to endocannabinoid reuptake inhibition. Data confirming its oral bioavailability is also lacking [1].

References

Guineesine comparison with other natural cannabinoids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Major Cannabinoid Types

Cannabinoid Type Key Examples Primary Mechanisms of Action Therapeutic Potential & Effects Relevant Experimental Data from Literature

| Phytocannabinoids (Plant-derived) | Δ9-THC, CBD, CBG, CBC, CBN [1] [2] | - Δ9-THC: Partial agonist at CB1R and CB2R [1].

  • CBD: Negative allosteric modulator of CB1R; interacts with multiple non-cannabinoid receptors (e.g., 5-HT1A, TRPV1) [3] [4] [2]. | - Anticancer: Apoptosis induction, anti-proliferation, anti-angiogenesis (in vitro, in vivo) [1].
  • Analgesia & Anti-inflammation: Modulation of nociceptive and immune pathways [1] [2].
  • Neurological: Treatment of epilepsy, neuroprotection [1] [2]. | - Δ9-THC: IC50 for CB1R in the low nM range (e.g., ~6 nM in GTPγS assay) [5].
  • Clinical Trials: Tumor regression in palliative care; antiemetic for chemotherapy-induced nausea [1]. | | Endocannabinoids (Endogenous) | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) [1] [4] | - Bind to and activate CB1R and CB2R [1].
  • Synthesized on-demand from membrane lipid precursors [4]. | - Homeostasis: Regulate mood, memory, appetite, pain sensation [1] [4].
  • Neuromodulation: Retrograde signaling at synapses [4]. | - AEA: EC50 for CB1R approx. 31-322 nM, varying by assay system [5]. | | Synthetic Cannabinoids (Lab-created) | JWH-018, CP55940 [1] [5] | - Designed as potent agonists of CB1R and/or CB2R [1].
  • Classified into classical, non-classical, and aminoalkylindole structures [1]. | - Research Tools: To study the endocannabinoid system [1].
  • Therapeutic Exploration: As targeted pharmaceuticals [1]. | - JWH-018: High affinity for CB1R, often greater than Δ9-THC [1]. | | Peptide Cannabinoids (Endogenous) | Hemopressin, RVD-Hemopressin [4] | - Hemopressin: Acts as a CB1R antagonist/inverse agonist [4].
  • RVD-Hp: Reported as a CB1R negative allosteric modulator and CB2R positive allosteric modulator [4]. | - Potential for pain management and inflammation without psychoactive effects of CB1R agonists [4]. | - Studies indicate these peptides activate signaling pathways distinct from classical lipid cannabinoids [4]. | | Putative/Orphan Cannabinoid Receptors | GPR55, GPR18, GPR119 [5] [4] | - GPR55: Activated by various cannabinoid ligands and LPI; implicated in inflammation, insulin secretion [5].
  • GPR18: Activated by AEA and other ligands; role in immune function [5]. | - Broad Modulation: Involved in metabolic, immune, and inflammatory processes beyond classical CB1/CB2 pathways [5] [4]. | - AEA at GPR55: EC50 reported as low as 18 nM in GTPγS assay, but effects are highly assay-dependent [5]. |

Experimental Protocols for Cannabinoid Research

For researchers investigating cannabinoid mechanisms, here are standard methodologies derived from the literature.

G start Cannabinoid Receptor Activation Assay m1 1. Cell Culture & Transfection (Mammalian cells expressing target receptor e.g., CB1, CB2) start->m1 m2 2. Ligand Binding (Incubate with radiolabeled/ fluorescent ligand and test compound) m1->m2 m3 3. Signal Detection (Measure GTPɣS binding, calcium flux, or cAMP levels) m2->m3 m4 4. Functional Assay (e.g., Cell migration, apoptosis, gene expression) m3->m4 m5 5. In Vivo Validation (Animal models for pain, inflammation, tumor growth) m4->m5

Key Experimental Protocols:

  • Receptor Activation and Binding Assays:

    • [35S]GTPγS Binding Assay: Used to measure G-protein coupling and receptor activation upon agonist binding. Cells or membranes expressing the target receptor (e.g., CB1, CB2, GPR55) are incubated with the cannabinoid and a non-hydrolyzable form of GTP. The amount of bound GTPγS is quantified to determine efficacy and potency (EC50) of the compound [5].
    • Competitive Binding Assay: Determines the affinity (Ki) of a cannabinoid by measuring its ability to displace a high-affinity radiolabeled ligand (e.g., [3H]CP55,940) from the receptor.
  • Downstream Signaling Pathway Analysis:

    • cAMP Assay: Many cannabinoid receptors inhibit adenylate cyclase, reducing intracellular cAMP levels. This can be measured using ELISA or HTRF kits.
    • Calcium Flux Assay: For receptors like GPR55 that couple to Gq proteins and mobilize intracellular calcium, assays using fluorescent calcium indicators (e.g., Fluo-4) are employed [5].
  • Functional In Vitro Assays:

    • Anti-proliferative/Apoptosis Assays: For anticancer properties, assays like MTT, wound healing, and flow cytometry for Annexin V are used to assess cell viability, migration, and programmed cell death [1].
    • Electrophysiology: To study the effects of cannabinoids on neuronal excitability and synaptic transmission.
  • In Vivo Studies:

    • Animal Models: Use of knockout mice (e.g., CB1−/−, CB2−/−) is critical to confirm receptor-specific effects. Common models include those for pain (chronic constriction injury), inflammation (carrageenan-induced paw edema), and cancer (xenograft models) [1] [5].

Research Context for Guineesine

While data is unavailable, here is the general research context for Guineesine based on pharmacological knowledge:

  • Likely Mechanism: Guineesine is reported in broader literature as an inhibitor of endocannabinoid uptake, increasing levels of endogenous agonists like anandamide, rather than acting as a direct receptor agonist.
  • Research Focus: Comparison would typically involve potency (IC50 values) and selectivity against other reuptake inhibitors or direct receptor agonists in the assays described above.

How to Proceed with Your Research

Since the current information is insufficient for a direct comparison, I suggest you:

  • Consult specialized databases like PubChem for the chemical structure and ChEMBL for potential bioactivity data.
  • Perform a targeted search for "Guineesine" or "Guanidine cannabinoid uptake inhibitor" in scientific databases such as PubMed and Google Scholar.
  • Review patents related to endocannabinoid transport inhibitors, which can be a source of experimental data.

References

Direct Comparison: Guineesine vs. AM404

Author: Smolecule Technical Support Team. Date: February 2026

Property Guineesine AM404
Primary Source Fruits of Piper longum (Long Pepper) [1] Active metabolite of Paracetamol (Acetaminophen) [2] [3]
Core Molecular Target Putative Anandamide (AEA) Transporter (Reuptake Inhibitor) [4] Multi-target: TRPV1 agonist, CB1 weak agonist, Anandamide reuptake inhibitor, Na_V1.7/1.8 channel blocker [2] [3] [5]
Primary Mechanism Increases synaptic AEA levels by inhibiting its cellular reuptake [4] Activates TRPV1, then triggers CB1-mediated analgesia; inhibits neuronal sodium channels; inhibits AEA reuptake [2] [3] [5]

| Key Experimental Findings | • Identified as a major alkaloid in Piper longum extract [1] • Suppresses cancer stem cells in MDA-MB-231 breast cancer line [1] | • Induces analgesia in neuropathic pain models (e.g., 5 mg/kg, i.p., in rats) [5] • Blocks Na_V1.7/1.8 channels (IC50 ~3-5 µM in DRG neurons) [3] • Analgesia blocked by CB1, CB2, and TRPV1 antagonists [5] | | Quantitative Data | Content in Piper longum standardized extract: ~1.43% [1] | • Inhibits AEA uptake (IC50 ~1-5 µM in vitro) [5] • Reduces formalin-induced pain behavior by >50% at 100 µg intraplantar [3] |

Detailed Experimental Data & Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of key experimental methodologies.

Guineesine: Isolation and Anti-Cancer Stem Cell Activity
  • Extraction & Isolation: Fruits of Piper longum are dried, powdered, and extracted with methanol. The extract is suspended in water and partitioned with organic solvents. Guineesine is isolated from the chloroform fraction using chromatographic techniques like vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (PTLC) [1].
  • Quantitative Analysis (HPLC): The content of guineesine in a standardized extract can be determined using High-Performance Liquid Chromatography (HPLC) with a Photo-Diode Array (PDA) detector. A C18 column with a water-acetonitrile gradient is a typical method [1].
  • Anti-Cancer Stem Cell (CSC) Assay:
    • Cell Line: MDA-MB-231 human breast cancer cells.
    • Methodology: The mammosphere formation assay is used to assess CSC activity. Cells are cultured in low-attachment plates with serum-free media. The number and size of mammospheres formed after treatment with guineesine are quantified and compared to control. A reduction indicates suppression of CSC self-renewal [1].
AM404: Analgesic Mechanisms in Pain Models
  • In Vivo Neuropathic Pain Model:
    • Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.
    • Treatment: Daily intraperitoneal (i.p.) or intraplantar injection of AM404 (e.g., 1-5 mg/kg).
    • Behavioral Tests:
      • Thermal Hyperalgesia: Measured by reduced paw withdrawal latency to a radiant heat source (Hargreaves test).
      • Mechanical Allodynia: Measured by increased paw withdrawal response to von Frey filaments.
    • Mechanistic Blockade: Co-administration of selective CB1, CB2, or TRPV1 receptor antagonists to determine the receptor's role in AM404's effect [5].
  • Sodium Channel Inhibition Assay:
    • Preparation: Isolated Dorsal Root Ganglion (DRG) neurons from rodents.
    • Electrophysiology: Whole-cell patch-clamp recording is used to measure voltage-gated sodium currents.
    • Protocol: Sodium currents are evoked by step depolarizations. AM404 is applied, and the reduction in current amplitude is measured to calculate inhibition. Specificity for Na_V1.7/1.8 (tetrodotoxin-resistant) channels can be confirmed [3].

Signaling Pathway of AM404's Central Analgesia

The following diagram illustrates the well-characterized central mechanism of AM404 in the brain's periaqueductal grey (PAG) region, which contributes to its analgesic effect.

G AM404 AM404 TRPV1 TRPV1 Channel AM404->TRPV1 Activates mGlu5 mGlu5 Receptor TRPV1->mGlu5 PLC Phospholipase C (PLC) mGlu5->PLC DAGL Diacylglycerol Lipase (DAGL) PLC->DAGL TwoAG 2-AG Production DAGL->TwoAG CB1 CB1 Receptor TwoAG->CB1 Activates Analgesia Pain Relief CB1->Analgesia

AM404 Central Analgesic Pathway

Key Insights for Researchers

  • Guineesine's Research Status: The data on guineesine is primarily limited to its identification and initial activity in cancer stem cell models. Its often-cited role as an anandamide reuptake inhibitor, while accepted, is based on earlier literature and could benefit from contemporary mechanistic confirmation [4] [1].
  • AM404's Clinical Translation: AM404 is a compelling example of a therapeutically relevant metabolite. Its multi-target mechanism, particularly the recent discovery of its peripheral sodium channel blockade, provides a robust explanation for the efficacy of its prodrug, paracetamol, and offers a new scaffold for non-opioid analgesic development [2] [3].
  • Comparative Potency is Context-Dependent: A direct head-to-head comparison of potency is not available in the searched literature. The "potency" of each compound would depend entirely on the assay:
    • In an anandamide reuptake inhibition assay, their potencies may be comparable.
    • In an analgesia model, AM404 has a clear and multi-faceted effect, while guineesine's analgesic potency is less defined.

References

Guineesine efficacy in different animal models

Author: Smolecule Technical Support Team. Date: February 2026

Guineensine Efficacy in Biological Assays

The table below summarizes the documented efficacy of this compound from various experimental models.

Experimental Model Biological Activity / Mechanism Experimental Findings Citation
In Vitro: U937 Monocyte Cells Inhibition of endocannabinoid uptake (Anandamide/AEA) Potent inhibition of [³H]-AEA uptake; IC₅₀ = 0.52 ± 0.04 µM (Assay A), 1.7 ± 0.2 µM (Assay B). More potent than reference inhibitors UCM707 and OMDM-2. [1]
In Vitro: RBL-2H3 & HMC-1 Mast Cells Inhibition of endocannabinoid uptake (Anandamide/AEA) IC₅₀ = 1.8 ± 0.2 µM (RBL-2H3), 2.4 ± 0.3 µM (HMC-1). [1]
In Vivo: BALB/c Mice Cannabimimetic behavioral effects Dose-dependent reduction in rearings and activity; 8 mg/kg (significant reduction), 16 mg/kg (strong, significant reduction). [1]
In Vitro: Enzyme & Receptor Profiling Target selectivity Up to 10 µM: No significant inhibition of FAAH, MAGL, COX-1, COX-2, or binding to CB1/CB2 receptors. [1]

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here are the key methodologies from the primary study.

  • Cell-Based AEA Uptake Inhibition Assay: The primary screen for identifying this compound's activity was performed using human monocyte-like U937 cells. Cells were pre-incubated with the test compound before being exposed to [³H]-AEA. The uptake was stopped by rapid cooling and centrifugation through a silicone oil layer. The cell-associated radioactivity was then measured by liquid scintillation counting to determine inhibition efficacy [1].
  • In Vivo Behavioral Assessment (Ring Test): The cannabimimetic behavioral effects of this compound were evaluated in BALB/c mice using a ring test. Mice were administered this compound intraperitoneally and placed individually on a wire ring. Their behavior was recorded for 5 minutes, and the number of rearings (upright postures) and total activity were quantified and compared to vehicle-treated control animals [1].

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound inhibits endocannabinoid uptake, based on the study findings.

G AEA Anandamide (AEA) Extracellular Uptake Putative AEA Membrane Transport AEA->Uptake Cellular Uptake Cytosol Cytosol Uptake->Cytosol FAAH FAAH Enzyme Degrades AEA Cytosol->FAAH Gradient FAAH creates inward concentration gradient FAAH->Gradient Gradient->Uptake This compound This compound Inhibitor This compound->Uptake Inhibits

Research Context and Limitations

The current information has some limitations you should be aware of:

  • Focused Evidence Base: The quantitative data presented is almost exclusively from a single, primary research paper [1]. While a 2025 review article confirms this compound's activity as an endocannabinoid uptake inhibitor, it likely draws on this and similar foundational studies [2].
  • Limited Animal Model Diversity: The search results did not yield specific data on this compound's efficacy in other common animal models for diseases like pain, inflammation, or metabolic disorders, despite its implicated mechanisms.

Suggestions for Further Research

To build a more comprehensive comparison guide, you may need to explore further:

  • Specialized Databases: Search in-depth pharmacological and natural product databases like PubMed, Scopus, or the NLM's PubMed Central (PMC) using terms like "this compound in vivo," "this compound efficacy," and "Piper guineense animal model."
  • Broader Literature Review: Look for research on other alkamides from Piper species (such as piperine) to find potential analogous effects or relevant animal models that could be informative.

References

Guineensine's Cannabimimetic Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental findings on guineensine's effects and the conditions under which they were observed.

Experimental Model Reported Effects (Cannabimimetic) Dose & Administration Mechanistic Insights Citation
BALB/c mice Induced catalepsy, hypothermia, reduced locomotion, and analgesia. Dose-dependent; catalepsy and analgesia blocked by 1 mg/kg rimonabant (SR141716A). Identified as a novel nanomolar inhibitor of anandamide (AEA) uptake (EC₅₀ = 290 nM). Does not inhibit FAAH or MAGL, nor directly bind CB1/CB2 receptors. [1]
Mouse models of inflammation and pain Significant anti-inflammatory effects and acute analgesia. 2.5 mg/kg (i.p.) for anti-inflammatory effects; 5.0 mg/kg (i.p.) for analgesia. Analgesia and hypothermia were blocked by rimonabant, indicating CB1 receptor-dependence. Also showed interactions with dopamine transporter (DAT), 5HT2A, and sigma receptors. [2]

Detailed Experimental Protocols

To facilitate the replication and critical evaluation of these findings, here is a detailed breakdown of the core methodologies used in the cited research.

Key Behavioral Assays for Cannabimimetic Effects

Researchers typically use a group of tests, often called the "cannabinoid tetrad," to identify cannabimimetic activity in mice. The assays used to characterize this compound include:

  • Catalepsy: Measured using the bar test. A mouse is placed with its forepaws on a horizontal bar (e.g., 0.5 cm diameter, 4-5 cm high) and the time it remains in this position without moving is recorded. A significant increase in immobility time indicates a cataleptic state [1].
  • Hypothermia: Core body temperature is measured using a rectal thermometer. A significant drop in body temperature following compound administration is a classic cannabinoid response [1].
  • Analgesia (Pain Relief): Assessed using the tail flick or hot plate test. In the tail flick test, the latency for a mouse to flick its tail away from a focused heat source is measured. Increased latency indicates analgesia [1] [2].
  • Hypolocomotion: Spontaneous locomotor activity is quantified in an open field arena. The total distance traveled is tracked using automated video software, with a significant reduction indicating hypolocomotion [1].
Mechanism of Action Studies
  • Endocannabinoid Uptake Inhibition Assay: The primary mechanism identified for this compound is the inhibition of cellular uptake of endocannabinoids like anandamide (AEA). This is typically tested in cell cultures (e.g., RBL-2H3 cells) incubated with radiolabeled AEA. The amount of radiolabeled AEA accumulated inside the cells in the presence of the test compound is measured, with reduced uptake indicating inhibitory activity [1].
  • Receptor Binding and Enzyme Inhibition Assays: To confirm selectivity, this compound was screened against a panel of 45 CNS-related receptors, ion channels, and transporters. It showed negligible direct binding to CB1 or CB2 receptors and did not inhibit the major endocannabinoid-degrading enzymes FAAH or MAGL [1] [2].
  • CB1 Receptor Antagonism: To determine if behavioral effects are mediated through the CB1 receptor, the CB1 receptor antagonist/inverse agonist rimonabant (SR141716A) is administered prior to this compound. The blockade of behaviors like catalepsy and analgesia confirms a CB1-dependent mechanism, even if the compound does not bind the receptor directly [1] [2].

This compound's Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound produces its cannabimimetic effects, based on the experimental data.

G This compound This compound AEA Anandamide (AEA) Endocannabinoid This compound->AEA Inhibits Cellular Reuptake CB1 CB1 Receptor AEA->CB1 Increased Activation Effects Cannabimimetic Effects: • Catalepsy • Analgesia • Hypothermia CB1->Effects

This mechanism, where this compound enhances the body's own cannabinoid signaling without directly activating the primary receptor, distinguishes it from classic cannabinoids like THC and may present a unique therapeutic profile.

Research Implications and Comparison

  • Unique Mechanism: Unlike direct CB1 receptor agonists (e.g., THC), this compound works indirectly by potentiating endocannabinoids, potentially offering a different side-effect profile [1].
  • Polypharmacology: Its additional interactions with non-cannabinoid targets (DAT, 5HT2A) suggest a complex polypharmacology that requires further investigation to fully understand its therapeutic potential and off-target effects [2].
  • Therapeutic Potential: The potent anti-inflammatory and analgesic effects observed in mice suggest this compound's scaffold could be valuable for developing new therapeutics for pain and inflammatory conditions [2].

References

Experimental Protocols for Receptor Binding Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is commonly used to study interactions with G protein-coupled receptors (GPCRs), which are key therapeutic targets.

Bioluminescence Resonance Energy Transfer (BRET) with ONE-GO Biosensors

This protocol is used to measure GPCR-mediated G protein activation with high specificity, avoiding the signal amplification and crosstalk that can skew results from downstream readouts [1].

  • Purpose: To directly monitor the activation kinetics of GPCRs by measuring the interaction between an activated receptor and its G protein.
  • Summary: ONE-GO biosensors are single-plasmid constructs that contain a Gα protein tagged with a BRET acceptor (YFP) and a "detector module" that binds specifically to the GTP-bound, active form of the Gα protein. This detector is fused to a BRET donor (Nluc) and anchored to the cell membrane [1].
  • Workflow:
    • Cell Culture & Transfection: Culture appropriate cell lines (e.g., HEK293T) and transfect them with the plasmid for the ONE-GO biosensor and the GPCR of interest.
    • Ligand Stimulation & Measurement: Stimulate the cells with the compound (agonist or inverse agonist) and immediately measure BRET signals in a plate reader. The binding of the detector module to the activated G protein brings the donor and acceptor into proximity, increasing the BRET signal.
    • Data Analysis: The resulting BRET ratios are analyzed to determine the potency (EC₅₀/IC₅₀) and efficacy (Emax) of the tested compound [1].

The logical workflow of this assay is summarized in the diagram below.

Start Start: ONE-GO Assay Step1 Cell culture and plasmid transfection Start->Step1 Step2 Stimulate with ligand (e.g., Guineesine) Step1->Step2 Step3 G protein activation (GDP to GTP exchange) Step2->Step3 Step4 Detector module binds active Gα Step3->Step4 Step5 BRET donor and acceptor proximity Step4->Step5 Step6 BRET signal measurement Step5->Step6 Result Analysis of potency & efficacy Step6->Result

A Framework for Your Comparison Guide

While direct data on Guineesine is unavailable, you can structure your future analysis using the following approach.

  • Define the Receptor Panel: Prioritize a broad panel of receptors based on therapeutic relevance. A typical profile for a psychoactive compound often includes serotonin (5-HT), dopamine (D), adrenergic (AR), and opioid receptors, particularly the κ-opioid receptor (KOR) which is a major GPCR target [2].
  • Present Quantitative Data Clearly: Use a standardized table to present binding affinity (Ki) or potency (IC₅₀/EC₅₀) values, allowing for direct visual comparison. An example structure is provided below.
Receptor / Target Guineesine Affinity (Ki nM) Comparator Drug A Affinity (Ki nM) Comparator Drug B Affinity (Ki nM) Experimental Notes
κ-opioid receptor (KOR) Data not found -- -- [2]
5-HT2A Data not found -- --
D2 Data not found -- --
... ... ... ...
  • Interpret Pharmacological Profiles: Once data is obtained, classify the compound's activity (e.g., full agonist, partial agonist, antagonist, inverse agonist) at each receptor and link this profile to potential therapeutic effects and adverse reactions.

How to Proceed with Your Research

Given the lack of specific data in the current search, I suggest these paths to find the information you need:

  • Verify the Compound Name: Confirm the standardized spelling and IUPAC name of "Guineesine," as non-standard names can be a barrier to finding published data.
  • Search Specialized Databases: Use scientific databases such as PubChem, ChEMBL, or BindingDB to search for the compound. These resources often contain curated bioactivity data from high-throughput screens.
  • Explore the Broader Literature: A broader search for reviews on the chemical class or natural source of Guineesine may yield indirect information about its likely receptor targets.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Exact Mass

383.246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Liu W, Jiang Z, Chen J, Zhang X, Ma Y. [Chemical constituents from air-dried Piper longum]. Zhongguo Zhong Yao Za Zhi. 2009 May;34(9):1101-3. Chinese. PubMed PMID: 19685743.

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